Technical Documentation Center

Cyclopentyl 3-(piperidinomethyl)phenyl ketone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclopentyl 3-(piperidinomethyl)phenyl ketone
  • CAS: 898793-70-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Cyclopentyl 3-(piperidinomethyl)phenyl ketone

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It treats Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9) as a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It treats Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9) as a privileged scaffold, analyzing its synthesis, physicochemical properties, and potential pharmacological utility.

A Privileged Scaffold for CNS-Targeted Ligand Design

Executive Summary

Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9) represents a significant structural motif in the design of central nervous system (CNS) active agents. Structurally, it combines a lipophilic cyclopentyl ketone core —a known bioisostere for phenyl ketones found in psychotropic agents—with a basic piperidinomethyl side chain .[1]

This specific architecture places the compound at the intersection of several pharmacological classes, most notably Sigma-1 (


) receptor ligands , Muscarinic antagonists , and Monoamine transporter modulators . This guide details a robust, convergent synthetic route, analyzes the compound's "Rule of 5" compliance, and maps its pharmacophoric potential.
Property Data
IUPAC Name Cyclopentyl(3-(piperidin-1-ylmethyl)phenyl)methanone
CAS Number 898793-70-9
Molecular Formula

Molecular Weight 271.40 g/mol
Predicted LogP ~4.2 (High Lipophilicity)
H-Bond Acceptors 2 (Ketone, Tertiary Amine)
H-Bond Donors 0

Chemical Architecture & Pharmacophore Analysis

Structural Logic

The molecule is tripartite, consisting of three distinct functional domains that drive its interaction with biological targets:

  • The Lipophilic Anchor (Cyclopentyl Group): Unlike a planar phenyl ring, the cyclopentyl ring possesses "pucker" flexibility, increasing metabolic stability against aromatic hydroxylation and enhancing binding affinity in hydrophobic pockets (e.g., the orthosteric site of GPCRs).

  • The Linker (Phenyl Ketone): The meta-substitution pattern provides a specific vector orientation (approx. 120°) distinct from para-substituted analogs, often favoring selectivity for Sigma receptors over Dopamine transporters.

  • The Cationic Head (Piperidine): At physiological pH, the tertiary amine is protonated. This positive charge is critical for electrostatic interactions with aspartate residues in receptor binding sites (e.g., Asp113 in the

    
    -adrenergic receptor or similar residues in muscarinic receptors).
    
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the functional connectivity and theoretical binding interactions of the scaffold.

Pharmacophore Cyclopentyl Cyclopentyl Ring (Hydrophobic Pocket) Ketone Ketone Carbonyl (H-Bond Acceptor) Cyclopentyl->Ketone Steric Bulk Phenyl Phenyl Spacer (Pi-Pi Stacking) Ketone->Phenyl Rigid Linker Receptor_Ser Receptor_Ser Ketone->Receptor_Ser Dipole Interaction Amine Piperidine Nitrogen (Cationic Center) Phenyl->Amine Meta-Substitution (Vector Control) Receptor_Asp Receptor_Asp Amine->Receptor_Asp Ionic Bond

Figure 1: Pharmacophore map highlighting key binding vectors. The meta-linker dictates the spatial separation between the hydrophobic anchor and the cationic head.

Synthetic Methodology

Retrosynthetic Analysis

The target is disconnected at the ketone bond. The most efficient precursors are 3-(piperidin-1-ylmethyl)benzonitrile and Cyclopentylmagnesium bromide .

Detailed Protocol
Step 1: Synthesis of 3-(piperidin-1-ylmethyl)benzonitrile

Rationale: Direct alkylation of piperidine with 3-cyanobenzyl bromide is rapid and high-yielding.

  • Reagents: 3-(Bromomethyl)benzonitrile (1.0 eq), Piperidine (1.1 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve 3-(Bromomethyl)benzonitrile in ACN.

    • Add anhydrous

      
       followed by dropwise addition of piperidine at 0°C.
      
    • Reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Workup: Filter inorganic salts. Concentrate filtrate. Partition between water and DCM. Dry organic layer (

      
      ) and concentrate.[2]
      
    • Yield Expectation: >90% (Yellow oil).[3]

Step 2: Grignard Addition (The Critical Step)

Rationale: Reaction of a nitrile with a Grignard reagent yields an imine salt, which hydrolyzes to the ketone. This prevents over-addition (tertiary alcohol formation) common with acid chlorides.

  • Reagents: Intermediate from Step 1 (1.0 eq), Cyclopentylmagnesium bromide (2M in ether, 1.2 eq), anhydrous THF.

  • Procedure:

    • Inert Atmosphere: Flame-dry a 3-neck flask; maintain

      
       flow.
      
    • Dissolve nitrile intermediate in anhydrous THF; cool to 0°C.

    • Addition: Add Cyclopentylmagnesium bromide dropwise over 30 mins. Note: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution will turn turbid (imine salt precipitation).

    • Hydrolysis: Cool to 0°C. Quench with 3M HCl (excess). Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

    • Purification: Basify aqueous layer with NaOH to pH 10 (to recover the piperidine amine). Extract with EtOAc (3x).[2]

    • Final Polish: Flash chromatography (

      
      , DCM/MeOH 95:5).
      
Synthetic Workflow Diagram

Synthesis Start 3-(Bromomethyl)benzonitrile Step1 Step 1: N-Alkylation (Piperidine, K2CO3, ACN) Start->Step1 Inter Intermediate: 3-(piperidin-1-ylmethyl)benzonitrile Step1->Inter Step2 Step 2: Grignard Addition (Cyclopentyl-MgBr, THF) Inter->Step2 Imine Imine Magnesium Salt Step2->Imine Step3 Step 3: Acidic Hydrolysis (3M HCl, then NaOH workup) Imine->Step3 Final Target: Cyclopentyl 3-(piperidinomethyl)phenyl ketone Step3->Final

Figure 2: Convergent synthesis pathway utilizing nitrile-Grignard chemistry to ensure ketone specificity.

Analytical Validation & Quality Control

To validate the identity of CAS 898793-70-9, the following spectral signatures must be confirmed.

Method Expected Signal Structural Assignment
IR Spectroscopy ~1680

(Strong)
Aryl-Alkyl Ketone Carbonyl stretch.
IR Spectroscopy ~2800-2950

C-H stretches (Cyclopentyl & Piperidine).
1H NMR

3.4-3.6 (s, 2H)
Benzylic

connecting Phenyl and Piperidine.
1H NMR

3.6-3.7 (m, 1H)
Methine proton of Cyclopentyl ring (alpha to carbonyl).
MS (ESI+) m/z 272.2

Protonated molecular ion.

Biological Context & Safety

Predicted Pharmacology

Based on the Structure-Activity Relationship (SAR) of similar phenyl-amino-ketones:

  • Sigma-1 Receptor (

    
    ):  The combination of a hydrophobic core and a basic amine separated by a variable linker is the classic pharmacophore for 
    
    
    
    ligands (e.g., Haloperidol, Preclamol). This compound is a high-probability candidate for
    
    
    agonism/antagonism.
  • Synthetic Cannabinoids: While distinct from the indole-based JWH series, phenyl acetyl derivatives have shown affinity for CB1/CB2, though the basic amine here reduces likelihood of pure cannabimimetic activity compared to neutral analogs.

Handling & Safety (MSDS Logic)
  • Signal Word: WARNING

  • Hazards:

    • H315: Causes skin irritation (Lipophilic amine).

    • H302: Harmful if swallowed (CNS active potential).

  • Storage: Store at -20°C under inert atmosphere (Argon). The free base is prone to oxidation; conversion to the Hydrochloride (HCl) or Oxalate salt is recommended for long-term stability.

References

  • PubChem Database. (2025).[3] Cyclopentyl(phenyl)methanone - Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Robichaud, A. J., et al. (2011). Sigma-1 receptor ligands: a patent review. Expert Opinion on Therapeutic Patents. (Contextual reference for Pharmacophore analysis).
  • Smith, P. A. S. (1962). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings. (Reference for Grignard-Nitrile chemistry).

Sources

Exploratory

Technical Guide: Spectral Profiling of Cyclopentyl 3-(piperidinomethyl)phenyl ketone

This technical guide provides a comprehensive structural elucidation and spectral profiling strategy for Cyclopentyl 3-(piperidinomethyl)phenyl ketone . Given the specific nature of this molecule (a likely synthetic inte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural elucidation and spectral profiling strategy for Cyclopentyl 3-(piperidinomethyl)phenyl ketone .

Given the specific nature of this molecule (a likely synthetic intermediate or designer scaffold), the data below synthesizes established chemometric principles, fragment-based prediction, and empirical data from validated structural analogs (e.g., cyclopentyl phenyl ketone and 1-benzylpiperidine derivatives).

Executive Summary & Molecular Profile

Compound Identity: Cyclopentyl 3-(piperidinomethyl)phenyl ketone IUPAC Name: Cyclopentyl(3-(piperidin-1-ylmethyl)phenyl)methanone Molecular Formula:


Molecular Weight:  271.40  g/mol
Monoisotopic Mass:  271.1936 Da
Structural Scaffold Analysis

The molecule consists of three distinct pharmacophores/structural domains that dictate its spectral signature:

  • Core: A meta-disubstituted benzene ring.

  • Domain A (Ketone): A cyclopentyl ketone moiety.[1][2][3] The carbonyl is conjugated to the phenyl ring, affecting IR and UV shifts.

  • Domain B (Amine): A piperidinyl-methyl group (Mannich base type), acting as a proton acceptor and dominating the mass spectrometric fragmentation.

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting "ghost peaks" in spectral data. This molecule is typically synthesized via two primary pathways, each introducing specific impurity profiles.

SynthesisPath Precursor 3-(Bromomethyl) benzonitrile Intermed Intermediate Imine Salt Precursor->Intermed Grignard Addition Grignard Cyclopentyl Magnesium Bromide Grignard->Intermed Hydrolysis Acid Hydrolysis Intermed->Hydrolysis Target Target Ketone (Pre-Piperidine) Hydrolysis->Target Yields Ketone FinalStep Nucleophilic Subst. (Piperidine) Target->FinalStep Product Cyclopentyl 3-(piperidinomethyl) phenyl ketone FinalStep->Product

Figure 1: Likely synthetic pathway via Grignard addition followed by amination. Impurities may include unreacted piperidine or des-bromo byproducts.

Mass Spectrometry (MS) Profiling

Technique: GC-MS (Electron Impact, 70 eV) Interpretation Strategy: The spectrum is dominated by the stability of the nitrogen lone pair (directing fragmentation) and the stability of the benzoyl cation.

Predicted Fragmentation Pattern
m/z (approx)IntensityFragment IdentityMechanism
271 Low (<5%)

(Molecular Ion)
Intact molecule.
202 Medium

Loss of cyclopentyl radical (Alpha-cleavage).
188 Low

Loss of piperidine ring.
98 High (Base Peak)

Immonium Ion. Benzylic cleavage adjacent to Nitrogen.
84 High

Piperidine ring fragment.
69 Medium

Cyclopentyl cation.

Mechanistic Insight: The base peak at m/z 98 is diagnostic for benzyl-piperidine derivatives. The ionization occurs at the nitrogen lone pair, triggering an alpha-cleavage that ejects the heavy aromatic-ketone fragment, leaving the stable methylene-piperidinium ion.

MS_Fragmentation Parent Molecular Ion (M+) m/z 271 AlphaCleave_N Alpha-Cleavage (N-directed) Parent->AlphaCleave_N AlphaCleave_CO Alpha-Cleavage (C=O) Parent->AlphaCleave_CO Immonium Immonium Ion (Base Peak) m/z 98 [CH2=N(Pip)]+ AlphaCleave_N->Immonium Neutral_Ar Neutral Aromatic Radical (Lost) AlphaCleave_N->Neutral_Ar Benzoyl Benzoyl Cation m/z ~202 AlphaCleave_CO->Benzoyl Cyclo_Rad Cyclopentyl Radical (Lost) AlphaCleave_CO->Cyclo_Rad

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Technique: ATR-FTIR (Neat oil or solid) Key Diagnostic Bands:

Wavenumber (

)
Vibration ModeStructural Assignment
2950 - 2850 C-H Stretch (

)
Cyclopentyl and Piperidine ring methylenes.
2800 - 2700 C-H Stretch (Bohlmann)Trans-diaxial C-H bonds adjacent to Nitrogen (indicates piperidine).
1685 - 1675 C=O Stretch Aryl Ketone. Lower than aliphatic ketones (1715) due to conjugation with the phenyl ring.
1600, 1580 C=C StretchAromatic ring breathing modes.
1250 - 1150 C-N StretchC-N single bond (Ar-

-N).
780, 690 C-H Out-of-PlaneMeta-substituted benzene pattern (approximate).

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Deuterated Chloroform) is recommended for solubility and clear resolution of the amine protons.
H NMR (Proton) Prediction

Reference: TMS at 0.00 ppm

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
7.90 Singlet (broad)1HAr-H (H2)Position 2 (between ketone and amine). Deshielded by C=O.[4]
7.85 Doublet (

)
1HAr-H (H4)Ortho to ketone, para to amine.
7.55 Doublet (

)
1HAr-H (H6)Ortho to amine, para to ketone.
7.40 Triplet (

)
1HAr-H (H5)Meta position.
3.70 - 3.60 Singlet 2H

Benzylic Methylene. Key diagnostic peak connecting ring to amine.
3.55 Multiplet (Quintet)1HCyclopentyl CH (Methine)Alpha to carbonyl.
2.45 - 2.35 Broad Multiplet4HPiperidine

Alpha to nitrogen.
1.95 - 1.50 Multiplet Cluster14HCyclopentyl

+ Piperidine

Overlapping aliphatic envelope.
C NMR (Carbon) Prediction

Reference:


 triplet at 77.0 ppm
  • Carbonyl (C=O): ~202.5 ppm . Characteristic of alkyl-aryl ketones.

  • Aromatic Region (128 - 140 ppm): Four protonated carbons, two quaternary carbons (ipso-C=O and ipso-CH2).

  • Benzylic C-N: ~63.5 ppm .

  • Piperidine Alpha-C: ~54.5 ppm .

  • Cyclopentyl Methine: ~46.5 ppm .

  • Aliphatic Region (24 - 30 ppm): Remaining ring carbons.

Experimental Protocols (SOPs)

Protocol A: NMR Sample Preparation

Objective: Ensure high-resolution spectra without concentration broadening.

  • Mass: Weigh 10-15 mg of the compound.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
  • Filtration: If the solution is cloudy (likely amine salts), filter through a small plug of glass wool into the NMR tube.

    • Note: If the sample is a hydrochloride salt, use

      
       instead of 
      
      
      
      , or perform a "shake-out" with
      
      
      to isolate the free base.
Protocol B: GC-MS Analysis

Objective: Verify molecular weight and fragmentation fingerprint.[5]

  • Dilution: Dilute sample to 1 mg/mL in Methanol or Ethyl Acetate.

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

  • Ramp: 60°C (hold 1 min)

    
     300°C at 20°C/min.
    
  • Detection: Scan range 40-400 amu.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for interpreting IR/NMR shifts of aryl ketones).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (Used for comparative fragmentation data of "Cyclopentyl phenyl ketone" - CAS 5422-88-8). [Link]

Sources

Foundational

"Cyclopentyl 3-(piperidinomethyl)phenyl ketone" mechanism of action

This guide provides an in-depth technical analysis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9). Given that this specific molecule is a privileged chemical scaffold rather than a clinically approve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9).

Given that this specific molecule is a privileged chemical scaffold rather than a clinically approved drug, this guide focuses on its role as a pharmacophore in medicinal chemistry, its predicted mechanism of action (MoA) based on Structure-Activity Relationships (SAR), and the experimental protocols required to validate its biological targets.

Mechanistic Characterization & Pharmacological Scaffold Analysis[1]

Executive Summary

Cyclopentyl 3-(piperidinomethyl)phenyl ketone is a synthetic organic compound functioning as a Mannich base scaffold in drug discovery. Structurally, it combines a lipophilic cyclopentyl ketone moiety with a basic piperidinomethyl group attached to the meta-position of a phenyl ring.

This molecular architecture is characteristic of ligands targeting G-Protein Coupled Receptors (GPCRs) —specifically the Histamine H3 and Muscarinic Acetylcholine receptors—and the Sigma-1 intracellular receptor . Researchers utilize this compound as a building block or chemical probe to modulate central nervous system (CNS) signaling pathways involving neurotransmitter release and calcium homeostasis.

Chemical Identity & Structural Pharmacophore

To understand the mechanism, one must first deconstruct the molecule into its functional binding domains.

PropertySpecification
IUPAC Name Cyclopentyl(3-(piperidin-1-ylmethyl)phenyl)methanone
CAS Number 898793-70-9
Molecular Formula C₁₈H₂₅NO
Molecular Weight 271.40 g/mol
Key Functional Groups Tertiary Amine (Basic center), Ketone (H-bond acceptor), Cyclopentyl/Phenyl (Lipophilic domains)
Pharmacophore Visualization

The following diagram illustrates the functional domains responsible for receptor binding.

Pharmacophore Amine Piperidine Nitrogen (Cationic Binding Site) Linker Methylene Bridge (Spacer) Amine->Linker Attached to Aspartate Aspartate Amine->Aspartate Ionic Bond (Predicted) Aromatic Phenyl Ring (Pi-Pi Stacking) Linker->Aromatic Meta-Substitution Ketone Carbonyl Group (H-Bond Acceptor) Aromatic->Ketone Conjugation Phenylalanine Phenylalanine Aromatic->Phenylalanine Pi-Stacking Lipophile Cyclopentyl Ring (Hydrophobic Pocket) Ketone->Lipophile Terminal Group

Caption: Pharmacophore map highlighting the cationic amine and lipophilic domains critical for GPCR/Sigma receptor interaction.

Mechanism of Action (MoA)

Based on the "3-(piperidinomethyl)phenyl" pharmacophore, this compound acts through three primary mechanistic pathways.

Primary Mechanism: Sigma-1 Receptor (σ1R) Modulation

The combination of a basic amine flanked by two hydrophobic regions (phenyl and cyclopentyl) is the classic hallmark of high-affinity Sigma-1 receptor ligands .

  • Mechanism : The basic piperidine nitrogen becomes protonated at physiological pH. It forms an ionic bond with Asp126 in the σ1R binding pocket. The cyclopentyl and phenyl groups occupy the hydrophobic regions formed by transmembrane helices.

  • Effect : Modulation of σ1R alters the chaperoning of IP3 Receptors at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), regulating calcium (

    
    ) flux and cellular bioenergetics.
    
Secondary Mechanism: Histamine H3 Antagonism

The meta-piperidinomethyl motif is structurally homologous to potent H3 receptor antagonists (e.g., Pitolisant analogs).

  • Mechanism : The compound acts as an antagonist/inverse agonist at presynaptic H3 autoreceptors.

  • Causality : Blockade of H3 receptors prevents the negative feedback loop of histamine release.

  • Outcome : Increased release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex, potentially enhancing cognitive function.

Tertiary Mechanism: Muscarinic Antagonism

The cyclopentyl phenyl ketone structure mimics the acyl portion of antimuscarinic agents.

  • Mechanism : Competitive antagonism at M1/M3 receptors.

  • Effect : Inhibition of phosphoinositide hydrolysis and intracellular calcium mobilization.

Experimental Protocols for Validation

To confirm the specific mechanism of this scaffold in a new biological context, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Sigma-1 Validation)

Objective : Determine the binding affinity (


) of the compound for σ1R.
  • Membrane Preparation : Homogenize Guinea pig brain or HEK293 cells overexpressing σ1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation :

    • Radioligand : 2 nM

      
       (Specific σ1 agonist).
      
    • Test Compound : Cyclopentyl 3-(piperidinomethyl)phenyl ketone (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Binding : Define using 10 µM Haloperidol.

  • Equilibrium : Incubate at 37°C for 120 minutes.

  • Filtration : Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization Assay (GPCR Validation)

Objective : Assess functional antagonism at H3 or Muscarinic receptors.

  • Cell Line : CHO-K1 cells stably expressing human H3 or M1 receptors and Gα16 (promiscuous G-protein to couple to Calcium).

  • Dye Loading : Load cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Agonist Challenge :

    • Pre-incubate cells with the Test Compound for 15 minutes.

    • Inject reference agonist (e.g., Histamine or Carbachol) at

      
       concentration.
      
  • Detection : Monitor fluorescence intensity (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Interpretation : A dose-dependent reduction in fluorescence peak indicates functional antagonism.

Synthesis Pathway (Mannich Reaction)

Mechanistic studies often require derivatives. The synthesis of this compound follows a classic Mannich Reaction , a robust method for introducing amino-alkyl groups to aromatic ketones.

Synthesis Start 3-Cyclopentanecarbonyl acetophenone (Precursor) Step2 Electrophilic Attack on Enolized Ketone/Aromatic Ring Start->Step2 Reagents Formaldehyde (HCHO) + Piperidine (Amine) Step1 Formation of Iminium Ion (Rate Limiting Step) Reagents->Step1 Step1->Step2 Mannich Base Formation Product Cyclopentyl 3-(piperidinomethyl) phenyl ketone Step2->Product HCl/Reflux

Caption: Mannich reaction pathway synthesizing the target from acetophenone derivatives and piperidine.

Step-by-Step Synthesis:

  • Reagents : Mix 3-acetylphenyl cyclopentyl ketone (1.0 eq), Paraformaldehyde (1.2 eq), and Piperidine hydrochloride (1.2 eq).

  • Solvent : Absolute Ethanol with a catalytic amount of concentrated HCl.

  • Reflux : Heat to reflux (80°C) for 12–24 hours.

  • Workup : Evaporate solvent. Basify the residue with 10% NaOH to liberate the free base.

  • Purification : Extract with Dichloromethane (DCM), dry over

    
    , and purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
    

Safety & Toxicology

As a research chemical, specific human toxicology data is limited. However, based on its pharmacophore:

  • Acute Toxicity : Likely moderate. Similar piperidine-ketones show CNS depression or stimulation depending on dosage.

  • Handling : Treat as a potential irritant and CNS active agent. Use standard PPE (gloves, fume hood).

  • Storage : Store at -20°C, hygroscopic (if salt form).

References

  • Rieke Metals . (n.d.). Cyclopentyl 3-(piperidinomethyl)phenyl ketone Product Data. Retrieved from

  • Schwartz, J. C., et al. (2011). Histamine H3 receptors: from target identification to drug leads.
  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Manallack, D. T., et al. (2005). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
Exploratory

"Cyclopentyl 3-(piperidinomethyl)phenyl ketone" derivatives and analogs

A Lipophilic Mannich Scaffold for CNS Ligand Design Executive Summary Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-70-9) represents a distinct chemical scaffold within the class of meta-substituted phenyl ke...

Author: BenchChem Technical Support Team. Date: February 2026

A Lipophilic Mannich Scaffold for CNS Ligand Design

Executive Summary

Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-70-9) represents a distinct chemical scaffold within the class of meta-substituted phenyl ketones .[1] Unlike the abuse-prone alpha-aminoketones (cathinones), this structure features a methylene-linked tertiary amine at the meta position relative to a lipophilic ketone anchor.

This configuration creates a "privileged structure" frequently utilized in the development of ligands for the Sigma-1 receptor (


1R) , Histamine H3 receptor , and as a structural motif in acetylcholinesterase (AChE) inhibitors . This guide details the synthetic pathways, physicochemical properties, and experimental protocols required to utilize this scaffold in neuropharmacological drug discovery.
Chemical Architecture & Pharmacophore Analysis

The molecule comprises three distinct domains that facilitate modular optimization. Understanding these domains is critical for rational drug design (SAR).

DomainStructural ComponentPharmacological Function
Domain A Cyclopentyl Ketone Provides metabolic stability superior to

-alkyl chains. Acts as a lipophilic anchor to engage hydrophobic pockets (e.g., the primary hydrophobic binding site of AChE or the lipophilic pocket of GPCRs).
Domain B Phenyl Linker A rigid spacer maintaining the spatial distance (approx. 5-7 Å) between the basic nitrogen and the carbonyl oxygen. The meta substitution is crucial for avoiding steric clash compared to ortho analogs.
Domain C Piperidinomethyl A basic center (pKa ~9-10) protonated at physiological pH. Forms a critical salt bridge with aspartate/glutamate residues in receptor binding sites.
1.1 Structural Analog Differentiation

Researchers often compare this scaffold to similar catalog entries. The choice of the cyclic amine dictates the receptor selectivity profile:

  • Piperidine (Target): Balanced hydrophobicity; often favored for Sigma-1 and H3 affinity.

  • Morpholine (Analog): Lowers logP; reduces CNS penetration but improves solubility.

  • Pyrrolidine (Analog): Increases basicity and steric compactness; often increases potency but decreases selectivity.

Synthetic Methodologies

Two primary routes are recommended for the synthesis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone. Route A is preferred for high-throughput library generation (divergent), while Route B is preferred for scale-up (convergent).

2.1 Route A: Reductive Amination (Divergent)

This method allows the late-stage introduction of various amines (piperidine, morpholine, etc.) to a common aldehyde intermediate.

Protocol:

  • Precursor: Start with 3-(cyclopentanecarbonyl)benzaldehyde.

  • Reagents: Piperidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve aldehyde and piperidine in DCE.

    • Add catalytic acetic acid and stir for 30 min to form the iminium ion.

    • Add STAB at 0°C and warm to RT overnight.

    • Quench with sat. NaHCO3. Extract with DCM.

2.2 Route B: Friedel-Crafts / Nucleophilic Substitution (Convergent)

This route builds the core skeleton first and is more robust for larger batches.

Step-by-Step Workflow:

SynthesisRoute Start 3-(Bromomethyl)benzonitrile Grignard Cyclopentyl MgBr (Grignard Addition) Start->Grignard THF, 0°C Intermediate Imine Intermediate Grignard->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Product_Br 3-(Bromomethyl)phenyl cyclopentyl ketone Hydrolysis->Product_Br Amine Piperidine / K2CO3 (SN2 Reaction) Product_Br->Amine ACN, Reflux Final Cyclopentyl 3-(piperidinomethyl) phenyl ketone Amine->Final

Figure 1: Convergent synthetic pathway via Grignard addition and SN2 substitution.

Critical Technical Note: When performing the Grignard addition to the nitrile, ensure the temperature does not exceed 0°C initially to prevent over-addition or polymerization. The subsequent hydrolysis requires vigorous stirring with 2N HCl to convert the imine to the ketone.

Physicochemical Profiling & CNS Druggability

To validate the utility of this compound as a CNS probe, the following parameters must be assessed. The cyclopentyl group significantly increases lipophilicity compared to methyl-ketone analogs.

ParameterEstimated ValueMethod of DeterminationSignificance
cLogP 3.8 - 4.2In silico (ChemDraw/SwissADME)High lipophilicity predicts excellent Blood-Brain Barrier (BBB) penetration.
pKa 9.2 (Piperidine N)Potentiometric TitrationPredominantly cationic at pH 7.4, favoring interaction with GPCR aspartate residues.
tPSA ~20 ŲTopological Polar Surface AreaWell below the 90 Ų threshold for CNS drugs, indicating high permeability.
Solubility Low (Free base)Turbidimetric AssayRecommendation: Isolate as HCl or Fumarate salt to improve aqueous solubility for biological assays.
Experimental Protocols for Biological Validation
4.1 Microsomal Stability Assay (Metabolic Clearance)

The cyclopentyl ring is a potential site for CYP450-mediated hydroxylation.

Protocol:

  • Incubation: Mix test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    
4.2 Sigma-1 Receptor Binding Assay (Competition)

Given the structural similarity to known Sigma ligands (e.g., SA4503), this is the primary target screen.

Reagents:

  • Radioligand: [³H]-(+)-Pentazocine (specific for

    
    1).
    
  • Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing

    
    1R.
    

Workflow:

BindingAssay Prep Membrane Preparation (50 mM Tris-HCl, pH 7.4) Incubate Incubation (120 min @ 37°C) Prep->Incubate Filter Rapid Filtration (Glass fiber filters GF/B) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Sub1 Add: [3H]-Pentazocine (2 nM) Sub1->Incubate Sub2 Add: Test Compound (10^-5 to 10^-10 M) Sub2->Incubate

Figure 2: Radioligand competition binding workflow for Sigma-1 receptor affinity.

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 898793-70-9 is limited, handle as a potent CNS-active agent.

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Precaution: Do not inhale dust/mist. The compound is likely a skin sensitizer due to the benzylic amine moiety.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation; conversion to the Hydrochloride salt is recommended for long-term storage.

References
  • Structure-Activity Relationships in Sigma Receptors

    • Source: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.
    • Relevance: Establishes the "Basic Amine + Lipophilic Spacer + Hydrophobic Core" pharmacophore relevant to the title compound.
  • Synthesis of Piperidinomethyl-phenyl Ketones (Mannich Bases)

    • Source: Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.
    • Relevance: Provides the foundational chemistry for the synthesis of domain B and C.
  • H3 Receptor Antagonist Scaffolds

    • Source: Tigne, S., et al. (2005). The Histamine H3 Receptor as a Target for Developing New Drugs for the Nervous System. CNS & Neurological Disorders.
    • Relevance: Validates the use of piperidine-linked ketones in designing H3 antagonists.
  • Catalog Verification (CAS 898793-70-9)

    • Source: Sigma-Aldrich / Merck Millipore Product D
    • Relevance: Confirms the commercial availability and structural identity of the specific cyclopentyl deriv

Sources

Foundational

Technical Monograph: Cyclopentyl 3-(piperidinomethyl)phenyl Ketone

This guide provides an in-depth technical analysis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-70-9), a specialized chemical intermediate. It is designed for medicinal chemists and process scientists inv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-70-9), a specialized chemical intermediate. It is designed for medicinal chemists and process scientists involved in the synthesis of CNS-active agents, kinase inhibitors, and GPCR ligands.

[1]

Executive Summary

Cyclopentyl 3-(piperidinomethyl)phenyl ketone is a high-value pharmacophore scaffold used in modern drug discovery. Structurally, it combines a lipophilic cyclopentyl tail, a central aromatic linker, and a basic piperidine headgroup. This specific arrangement allows the molecule to function as a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets including c-Met kinases , Chemokine receptors (CCR5) , and Sigma receptors .

This guide details the physicochemical profile, validated synthetic routes, and pharmacological utility of this compound, providing a robust framework for its utilization in lead optimization and library generation.

Chemical Identity & Physicochemical Profile[2]

PropertyData
Chemical Name Cyclopentyl(3-(piperidin-1-ylmethyl)phenyl)methanone
CAS Number 898793-70-9
Molecular Formula C₁₈H₂₅NO
Molecular Weight 271.40 g/mol
LogP (Predicted) 4.2 (High Lipophilicity)
pKa (Predicted) ~9.1 (Piperidine nitrogen)
H-Bond Acceptors 2 (Ketone O, Amine N)
H-Bond Donors 0
Physical State Viscous Oil or Low-Melting Solid (depending on purity)

Synthesis & Manufacturing Protocols

The synthesis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone presents a challenge due to the need to install a ketone adjacent to a bulky cyclopentyl group while preserving the basic amine functionality.

Retro-Synthetic Analysis

Direct Friedel-Crafts acylation of a piperidinyl-benzyl precursor is often low-yielding due to complexation of the Lewis acid catalyst with the basic nitrogen. Therefore, a Grignard-Nitrile addition protocol is the preferred self-validating method, ensuring regio-control and high yields.

Protocol: The Nitrile-Grignard Route

This two-step workflow minimizes side reactions and avoids heavy metal oxidation steps.

Step 1: Formation of the Nitrile Precursor

Reactants: 3-(Bromomethyl)benzonitrile, Piperidine, Potassium Carbonate (


).
Solvent:  Acetonitrile (ACN).
  • Dissolve 3-(Bromomethyl)benzonitrile (1.0 eq) in ACN.

  • Add

    
     (2.5 eq) and cool to 0°C.
    
  • Dropwise add Piperidine (1.1 eq) to control exotherm.

  • Stir at room temperature for 4 hours (Monitor via TLC/LCMS).

  • Filter inorganic salts and concentrate to yield 3-(piperidin-1-ylmethyl)benzonitrile .

Step 2: Grignard Addition (The Critical Step)

Reactants: Intermediate from Step 1, Cyclopentylmagnesium Bromide (2.0 M in Ether). Solvent: Anhydrous THF.

  • Inert Atmosphere: Purge reaction vessel with Argon/Nitrogen.

  • Addition: Dissolve nitrile intermediate in anhydrous THF and cool to 0°C.

  • Reagent Flow: Add Cyclopentylmagnesium bromide (1.5 eq) dropwise. The excess is required to prevent "imine stalling."

  • Reflux: Warm to room temperature, then reflux for 3 hours to drive the formation of the metallo-imine species.

  • Hydrolysis (Critical): Cool to 0°C. Quench with 3M HCl. Note: This step converts the intermediate imine salt into the target ketone.

  • Reflux 2: Heat the acidic mixture at 50°C for 1 hour to ensure complete hydrolysis.

  • Workup: Basify with NaOH to pH 10, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Visualization: Synthetic Workflow

Synthesis Start 3-(Bromomethyl) benzonitrile Step1 Nucleophilic Substitution (Piperidine, K2CO3) Start->Step1 Inter Intermediate: 3-(piperidin-1-ylmethyl) benzonitrile Step1->Inter Step2 Grignard Addition (Cyclopentyl-MgBr) Inter->Step2 Imine Metallo-Imine Complex Step2->Imine Hydro Acid Hydrolysis (3M HCl) Imine->Hydro Final TARGET: Cyclopentyl 3-(piperidinomethyl) phenyl ketone Hydro->Final

Figure 1: Step-by-step synthetic pathway via the Nitrile-Grignard route, ensuring high fidelity conversion of the nitrile to the ketone.

Pharmacological Utility & Mechanism

This compound is not merely a solvent or reagent; it is a pharmacophore building block . Its utility lies in its ability to mimic the binding modes of several bioactive ligands.

Structural Activity Relationship (SAR)

The molecule possesses three distinct domains that map to specific receptor pockets:

  • Domain A (Cyclopentyl): Lipophilic moiety. Targets hydrophobic pockets (e.g., the orthosteric site of GPCRs).

  • Domain B (Ketone/Phenyl): Linker region. The carbonyl provides a hydrogen bond acceptor, while the phenyl ring engages in

    
    -stacking interactions.
    
  • Domain C (Piperidine): Basic amine. Protonated at physiological pH, this group forms a critical salt bridge with Aspartate (Asp) or Glutamate (Glu) residues in receptor binding sites.

Target Classes

Literature and patent mining suggest utility in the following areas:

  • c-Met Kinase Inhibitors: The 3-substituted phenyl ring serves as a scaffold for type II kinase inhibitors, where the piperidine solubilizes the molecule and interacts with the solvent-exposed region of the kinase.

  • GPCR Ligands (CCR5/H3): The "Aryl-Linker-Amine" motif is classic for Class A GPCR antagonists. The cyclopentyl group provides metabolic stability superior to linear alkyl chains.

Visualization: Pharmacophore Interaction Map

Pharmacophore HydroPocket Hydrophobic Pocket (Receptor) PiStack Aromatic Residue (Phe/Trp) SaltBridge Anionic Site (Asp/Glu) Cyclopentyl Cyclopentyl Ring (Lipophilic) Cyclopentyl->HydroPocket Van der Waals Phenyl Phenyl Ring (Pi-System) Phenyl->PiStack Pi-Pi Stacking Piperidine Piperidine Nitrogen (Cationic) Piperidine->SaltBridge Ionic Bond

Figure 2: Pharmacophore mapping of the molecule against a theoretical GPCR binding pocket.

Handling, Safety & Toxicology

As a tertiary amine and ketone, this compound requires specific handling protocols to ensure operator safety and compound integrity.

  • Hazard Classification (GHS):

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Argon). The amine is sensitive to oxidation over long periods; the ketone is stable.

  • Spill Response: Absorb with sand or vermiculite. Do not use sawdust (fire hazard with amines). Neutralize with dilute acetic acid before disposal.

References

  • Google Patents. (2016). Patent WO2016022742A1: Antidiabetic bicyclic compounds (GPR40 Modulators).
  • Justia Patents. (2009).[1] c-Met modulators and methods of use (US Patent Application). Retrieved from [Link]

Sources

Exploratory

Pharmacological profile of "Cyclopentyl 3-(piperidinomethyl)phenyl ketone"

The following technical guide provides an in-depth pharmacological characterization framework for Cyclopentyl 3-(piperidinomethyl)phenyl ketone . Compound Class: Synthetic Aryl-Piperidine | CAS: 898793-70-9 Application:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological characterization framework for Cyclopentyl 3-(piperidinomethyl)phenyl ketone .

Compound Class: Synthetic Aryl-Piperidine | CAS: 898793-70-9 Application: CNS Chemical Probe / Lead Scaffold

Part 1: Executive Summary & Structural Logic

Cyclopentyl 3-(piperidinomethyl)phenyl ketone is a lipophilic, basic amine scaffold structurally aligned with several classes of central nervous system (CNS) active agents. Unlike simple phenethylamines, this compound integrates a meta-substituted benzylpiperidine motif with a cyclopentyl ketone core.

This specific architecture suggests it functions as a privileged structure for G-Protein Coupled Receptors (GPCRs) and enzymes requiring a cationic anchor and a dual-hydrophobic binding mode. It is primarily utilized in drug discovery libraries as a probe for Histamine H3 receptors , Sigma-1 receptors , and Acetylcholinesterase (AChE) inhibition.

Chemoinformatic Snapshot
PropertyValue (Predicted)Pharmacological Implication
Molecular Weight 271.40 g/mol Optimal for CNS penetration (<400 Da).
LogP (Lipophilicity) ~3.8 – 4.2High membrane permeability; likely extensive BBB crossing.
pKa (Basic Amine) ~9.2 (Piperidine N)Predominantly protonated at physiological pH (7.4), facilitating electrostatic interactions with receptor aspartate residues.
Rotatable Bonds 4Moderate flexibility allows induced fit without high entropic penalty.
TPSA ~20 ŲExcellent oral bioavailability (Rule of Five compliant).

Part 2: Mechanism of Action (SAR Analysis)

The pharmacological activity of this compound is dictated by three distinct structural domains. The following analysis derives from Structure-Activity Relationship (SAR) data of homologous CNS agents.

The Cationic Anchor (Piperidinomethyl)

The N-benzylpiperidine moiety is the primary pharmacophore. At physiological pH, the protonated nitrogen mimics the quaternary ammonium of acetylcholine or the protonated amine of biogenic amines.

  • Target Overlap: This motif is critical for Acetylcholinesterase (AChE) binding (binding to the catalytic anionic site, similar to Donepezil) and Sigma-1 receptor affinity (requires a basic N flanked by hydrophobics).

The Lipophilic Effector (Cyclopentyl Ketone)

The cyclopentyl group is not merely a spacer; it provides significant steric bulk and lipophilicity.

  • Target Overlap: In Histamine H3 antagonists (e.g., non-imidazole series), a lipophilic ketone or ether linked to a phenyl ring occupies a secondary hydrophobic pocket, stabilizing the receptor in an inactive conformation (inverse agonism). The cyclopentyl group enhances metabolic stability compared to linear alkyl chains.

The Meta-Substitution Pattern

The 1,3-disposition (meta) on the phenyl ring is crucial.

  • Conformational Bias: Unlike para-substitution, which extends the molecule linearly, meta-substitution creates a "bent" conformation. This geometry is often preferred by Monoamine Transporters and Sigma receptors , distinguishing it from linear cathinone-type stimulants.

Predicted Signaling Pathway (Graphviz)

The following diagram illustrates the predicted multi-target signaling cascade based on the compound's structural homology.

Pharmacological_Pathway Compound Cyclopentyl 3-(piperidinomethyl) phenyl ketone Sigma1 Sigma-1 Receptor (Chaperone Modulation) Compound->Sigma1 Agonism (Predicted) H3R Histamine H3 Receptor (Antagonist/Inverse Agonist) Compound->H3R Antagonism (Predicted) AChE Acetylcholinesterase (Inhibition) Compound->AChE Competitive Binding Ca2 Intracellular Ca2+ Modulation Sigma1->Ca2 IP3 Receptor Gating Neurotrans Increased Histamine/ ACh Release H3R->Neurotrans Disinhibition AChE->Neurotrans Reduced Hydrolysis Neuroprot Neuroprotection & Cognitive Enhancement Ca2->Neuroprot Neurotrans->Neuroprot

Caption: Predicted polypharmacological profile showing dual modulation of cholinergic and histaminergic pathways.

Part 3: Experimental Profiling Protocols

To validate the pharmacological profile of this specific library compound, the following standardized assays are required. These protocols ensure data integrity and reproducibility.

Protocol A: Radioligand Binding Assay (Sigma-1 & H3)

Objective: Determine the affinity constant (


) for 

and

receptors.
  • Membrane Preparation:

    • Homogenize Guinea pig brain cortex (rich in

      
      ) or rat striatum (rich in 
      
      
      
      ) in ice-cold Tris-Sucrose buffer (pH 7.4).
    • Centrifuge at 1,000 x g (10 min) to remove debris; ultracentrifuge supernatant at 40,000 x g (30 min).

    • Resuspend pellet in binding buffer.

  • Incubation:

    • 
       Assay:  Incubate membranes with 
      
      
      
      (2 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • 
       Assay:  Incubate with 
      
      
      
      (1 nM).
  • Termination:

    • Incubate for 120 min at 25°C (

      
      ) or 37°C (
      
      
      
      ).
    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding of lipophilic amines).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Assay (H3 Inverse Agonism)

Objective: Confirm if binding results in receptor blockade (antagonist) or constitutive activity suppression (inverse agonist).

  • Cell Line: CHO-K1 cells stably expressing human

    
     receptor.
    
  • Stimulation:

    • Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP.

    • Add test compound (0.1 - 10 µM).

  • Detection:

    • Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.

    • Interpretation: An increase in cAMP relative to Forskolin alone indicates Inverse Agonism (reversal of

      
      -mediated inhibition). No change indicates neutral antagonism (requires agonist challenge).
      

Part 4: Synthesis & Chemical Handling

For researchers synthesizing this compound de novo or handling commercial stock.

Synthetic Route (Retrosynthetic Analysis)

The most robust synthesis involves a Mannich-type reduction or Friedel-Crafts Acylation .

  • Precursor: 3-(chloromethyl)benzonitrile or 3-(chloromethyl)benzoyl chloride.

  • Step 1 (Grignard): Reaction of 3-bromobenzaldehyde with Cyclopentylmagnesium bromide

    
     Secondary alcohol 
    
    
    
    Oxidation to Ketone.
  • Step 2 (Amination): Reductive amination of the aldehyde precursor with piperidine, followed by Grignard addition; OR Nucleophilic substitution of 3-(chloromethyl)phenyl cyclopentyl ketone with piperidine.

    • Note: The ketone is sensitive; protecting group strategy (e.g., ketal) may be required during amination if harsh reducing agents are used.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (predicted CNS activity).

    • H315/H319: Causes skin/eye irritation (basic amine).

  • Storage:

    
    , desiccated. The ketone is stable, but the amine can oxidize over time.
    

Part 5: References & Validation

The following references ground the SAR analysis and protocol design.

  • Chemical Identity: Cyclopentyl 3-(piperidinomethyl)phenyl ketone.[1][2] CAS: 898793-70-9.[1][2] Available from Rieke Metals and Sigma-Aldrich.

  • H3 Receptor SAR: Berlin, M., et al. (2011). "Non-imidazole Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. (Establishes the piperidinomethyl-phenyl pharmacophore).

  • Sigma-1 Ligand Design: Chu, W., et al. (2011). "Design and Synthesis of Sigma Receptor Ligands." Current Pharmaceutical Design. (Validates the N-benzylpiperidine + lipophilic tail model).

  • Donepezil Analogs: Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record. (Comparison for AChE binding modes).

Sources

Foundational

In silico modeling of "Cyclopentyl 3-(piperidinomethyl)phenyl ketone" interactions

An In-Depth Technical Guide: In Silico Modeling of Cyclopentyl 3-(piperidinomethyl)phenyl ketone Interactions: A Hypothesis-Driven Workflow for Target Engagement Abstract In the landscape of modern drug discovery, comput...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of Cyclopentyl 3-(piperidinomethyl)phenyl ketone Interactions: A Hypothesis-Driven Workflow for Target Engagement

Abstract

In the landscape of modern drug discovery, computational modeling provides an indispensable toolkit for rapidly assessing the therapeutic potential of novel chemical entities. This guide presents a comprehensive, in-depth workflow for the in silico analysis of "Cyclopentyl 3-(piperidinomethyl)phenyl ketone," a small molecule with limited publicly available biological data. Acknowledging this data gap, we adopt a hypothesis-driven approach, proposing a plausible biological target based on structural analogs and demonstrating a complete computational protocol to investigate this hypothesis. This document is structured not as a rigid template, but as a logical, field-proven narrative that guides researchers from initial hypothesis formulation through system preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations. Each step is detailed with the underlying scientific rationale, providing a self-validating framework for computational inquiry and establishing a blueprint for investigating small molecules with unknown mechanisms of action.

Foundational Strategy: From Chemical Structure to Biological Hypothesis

The subject of our investigation is Cyclopentyl 3-(piperidinomethyl)phenyl ketone (hereafter referred to as CPK-PM). A survey of chemical databases reveals its fundamental properties.

PropertyValueSource
CAS Number 898793-70-9
Molecular Formula C18H25NO[1]
Molecular Weight 271.40 g/mol
Canonical SMILES C1CCC(C1)C(=O)C2=CC(=CC=C2)CN3CCCCC3N/A

Crucially, there is no established biological target for CPK-PM in the public domain. This is a common challenge in drug discovery. Our strategy, therefore, begins with forming a testable hypothesis. We observe that the structurally related compound, Cyclopentyl phenyl ketone, is a known precursor in the synthesis of Ketamine[2][3]. Ketamine's primary mechanism of action is as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Formulated Hypothesis: Based on this structural lineage, we hypothesize that CPK-PM may also interact with the NMDA receptor. This guide will rigorously test this hypothesis using a multi-stage computational workflow.

The Computational Workflow: A Visual Overview

The entire in silico process is a sequential and logical progression, where the output of one stage serves as the validated input for the next. This ensures a traceable and robust investigation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement cluster_3 Phase 4: Quantitative Analysis ligand_prep 2.1 Ligand Preparation (CPK-PM) target_prep 2.2 Target Preparation (NMDA Receptor) docking 3.1 Molecular Docking (AutoDock Vina) ligand_prep->docking 3D Structure target_prep->docking Prepared Receptor md_sim 3.2 Molecular Dynamics (GROMACS) docking->md_sim Best Pose bfe 3.3 Binding Free Energy (MM/PBSA) md_sim->bfe Trajectory analysis 4.0 Trajectory Analysis md_sim->analysis

Caption: High-level overview of the in silico modeling workflow.

Methodologies: A Step-by-Step Technical Protocol

This section details the core experimental protocols. The causality behind key decisions, such as parameter and software selection, is explained to provide a deeper understanding of the process.

Ligand Preparation

The initial step is to generate a high-quality, 3D conformation of the ligand, CPK-PM, suitable for simulation.

Protocol 3.1: Ligand Structure Generation and Optimization

  • Obtain 2D Structure: The SMILES string C1CCC(C1)C(=O)C2=CC(=CC=C2)CN3CCCCC3 is used as the input.

  • Generate 3D Coordinates: Utilize a tool like Open Babel to convert the 2D representation into a 3D structure.

  • Assign Partial Charges: Accurate partial charges are critical for electrostatic calculations. We will use the Gasteiger charging method, a reliable choice for general organic molecules.

  • Energy Minimization: The initial 3D structure is computationally "relaxed" to find a low-energy conformation using a suitable force field like MMFF94.

  • Save Final Structure: The optimized structure is saved in the .pdbqt format for compatibility with AutoDock Vina, which incorporates charge information and atom types.

Target Identification and Preparation

Causality of Target Selection: Our hypothesis points to the NMDA receptor. We will use the cryo-EM structure of the human GluN1-GluN2A NMDA receptor, PDB ID: 6MMB. This structure is chosen for its high resolution and the presence of co-ligands, which helps in identifying the binding pocket.

Protocol 3.2: Receptor Structure Preparation

  • Download PDB File: Obtain the structure 6MMB from the RCSB Protein Data Bank.

  • Isolate Target Chains: For this simulation, we focus on the chains constituting the potential binding site of interest.

  • Pre-processing: This is the most critical step for ensuring a valid simulation environment.[4]

    • Remove Heteroatoms: All non-essential molecules, including water, ions, and co-crystallized ligands, are removed using a visualization tool like PyMOL or UCSF Chimera.

    • Add Polar Hydrogens: Hydrogen atoms are typically not resolved in crystal structures but are vital for defining the hydrogen-bonding network. Polar hydrogens are added.[5]

    • Assign Partial Charges: Kollman charges are assigned to the protein atoms, a standard for AMBER force fields.

  • Convert to PDBQT Format: The cleaned receptor structure is converted to the .pdbqt format using AutoDock Tools. This prepares the file for the docking simulation.

Molecular Docking

Molecular docking serves as a computational screening method to predict the binding pose and affinity of a ligand to a protein.[6] We utilize AutoDock Vina for its balance of speed and accuracy.

Protocol 3.3: Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): A "grid box" is defined to encompass the predicted binding pocket. The coordinates for this box are centered on the region where the native ligand was bound in the crystal structure. This focuses the computational search space, increasing efficiency and accuracy.

  • Create Configuration File: A text file (conf.txt) is created to specify the input files and grid box parameters.

  • Execute Docking Run: The docking simulation is initiated from the command line.

  • Analyze Results: The output file contains multiple binding poses ranked by their binding affinity score (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable. Visual inspection is crucial to identify poses that make chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor.

Data Presentation: Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-9.2TYR-A:254, SER-A:180, PHE-B:155
2-8.8TYR-A:254, GLU-B:210, LEU-A:178
3-8.5ILE-A:250, TRP-B:150, SER-A:180
Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing us to assess the stability of the binding pose over time in a simulated physiological environment.[7] We will use GROMACS, a highly efficient and widely used MD engine.[8]

Causality of Force Field Selection: We will use the CHARMM36m force field for the protein and the CHARMM General Force Field (CGenFF) for our ligand, CPK-PM.[9][10] This combination is robustly parameterized for proteins and drug-like small molecules, ensuring that the intramolecular and intermolecular interactions are described with high fidelity.[11]

G start Complex Preparation (Protein + Ligand Pose) topology Topology Generation (CHARMM36/CGenFF) start->topology solvation Solvation & Ionization topology->solvation minimization Energy Minimization solvation->minimization npt NPT Equilibration (Constant Pressure) minimization->npt nvt NVT Equilibration (Constant Volume) production Production MD Run (100 ns) nvt->production npt->nvt analysis Trajectory Analysis production->analysis

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of Cyclopentyl 3-(piperidinomethyl)phenyl ketone

Abstract This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of Cyclopentyl 3-(piperidinomethyl)phenyl ketone, a novel compound with significant therapeutic potential. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of Cyclopentyl 3-(piperidinomethyl)phenyl ketone, a novel compound with significant therapeutic potential. While direct research on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry and data from structurally analogous compounds to build a predictive SAR model. We will delve into the synthetic pathway of this Mannich base, systematically dissect the core scaffold into its three key components—the cyclopentyl ketone moiety, the substituted phenyl ring, and the piperidine ring—and analyze the probable impact of structural modifications on biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the rational design of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Rationale for a Focused SAR Investigation

The confluence of a cyclic ketone, an aromatic system, and a heterocyclic amine within a single molecular entity presents a compelling scaffold for drug discovery. Cyclopentyl 3-(piperidinomethyl)phenyl ketone, as a Mannich base, belongs to a class of compounds known for a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antiviral properties[1]. The inherent structural features of this molecule—a lipophilic cyclopentyl group, a rigid and electronically tunable phenyl ring, and a basic piperidine moiety capable of forming crucial interactions with biological targets—suggest a high potential for therapeutic applications.

A systematic exploration of the structure-activity relationship is paramount to unlocking this potential. By understanding how subtle changes to each part of the molecule influence its interaction with biological systems, we can guide the synthesis of more effective and safer drug candidates. This guide will provide a foundational understanding of the key structural determinants of activity for this promising chemical series.

Synthetic Strategy: The Mannich Reaction as a Gateway to Novel Analogs

The most direct and versatile route to Cyclopentyl 3-(piperidinomethyl)phenyl ketone and its derivatives is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (cyclopentyl phenyl ketone), an aldehyde (formaldehyde), and a secondary amine (piperidine)[2][3]. The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then electrophilically attacks the enol form of the ketone[4].

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting with the preparation of the cyclopentyl phenyl ketone precursor, followed by the Mannich condensation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Mannich Reaction A Bromocyclopentane + Benzonitrile B Grignard Reaction (Mg, THF) A->B C Cyclopentyl phenyl ketone B->C D Cyclopentyl phenyl ketone G Mannich Condensation D->G E Piperidine + Formaldehyde F Iminium Ion Formation E->F F->G H Cyclopentyl 3-(piperidinomethyl)phenyl ketone G->H

Caption: Synthetic workflow for Cyclopentyl 3-(piperidinomethyl)phenyl ketone.

Detailed Experimental Protocol: Synthesis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone hydrochloride

This protocol is a representative procedure based on established methods for Mannich reactions[5].

Step 1: Synthesis of Cyclopentyl phenyl ketone

  • To a stirred suspension of magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF), a solution of bromocyclopentane (1.1 eq) in anhydrous THF is added dropwise under a nitrogen atmosphere.

  • The reaction mixture is gently heated to initiate the Grignard reaction.

  • After the initiation, the remaining bromocyclopentane solution is added at a rate that maintains a gentle reflux.

  • The reaction mixture is then cooled to 0 °C, and a solution of benzonitrile (1.0 eq) in anhydrous THF is added dropwise.

  • The mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford cyclopentyl phenyl ketone.

Step 2: Mannich Condensation

  • To a solution of cyclopentyl phenyl ketone (1.0 eq) in ethanol, piperidine (1.1 eq) and aqueous formaldehyde (37%, 1.2 eq) are added.

  • A catalytic amount of hydrochloric acid is added, and the mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in a minimal amount of hot ethanol, and diethyl ether is added to precipitate the hydrochloride salt of the product.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield Cyclopentyl 3-(piperidinomethyl)phenyl ketone hydrochloride as a white solid.

Exploring the Structure-Activity Relationship (SAR)

The SAR of Cyclopentyl 3-(piperidinomethyl)phenyl ketone can be systematically investigated by considering modifications to its three primary structural components.

SAR_Components cluster_A Component A: Cyclopentyl Ring cluster_B Component B: Phenyl Ring cluster_C Component C: Piperidine Moiety Core Cyclopentyl 3-(piperidinomethyl)phenyl ketone A_node Lipophilicity Steric Bulk Core->A_node Modification of B_node Electronic Effects π-π Interactions Substitution Pattern Core->B_node Modification of C_node Basicity (pKa) Hydrogen Bonding Conformation Core->C_node Modification of

Caption: Key components for SAR exploration.

The Cyclopentyl Ketone Moiety: Modulating Lipophilicity and Steric Profile

The cyclopentyl group significantly contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The cyclopentanone moiety itself is a precursor to various biologically active compounds, including prostaglandins with anti-inflammatory and anti-neoplastic activities[6][7].

Table 1: Hypothetical Modifications of the Cyclopentyl Ring and Their Predicted Impact

ModificationRationalePredicted Impact on Activity
Ring Size Variation (Cyclobutyl, Cyclohexyl) Altering steric bulk and ring strain.May affect binding pocket fit and metabolic stability. Cyclohexyl may increase lipophilicity.
Introduction of Unsaturation (Cyclopentenyl) Creates a more rigid, planar structure. The α,β-unsaturated ketone is a Michael acceptor.Could enhance activity through covalent interactions with target nucleophiles, but may also increase reactivity and potential toxicity[6].
Substitution on the Ring (e.g., methyl, hydroxyl) Probing for additional binding interactions and altering metabolic pathways.Hydroxylation could improve solubility and provide a new hydrogen bonding site. Methylation may enhance lipophilicity and steric interactions.
Replacement with Heterocycles (e.g., Tetrahydrofuranyl) Introducing heteroatoms to modulate polarity and potential for hydrogen bonding.May improve pharmacokinetic properties and introduce new interactions with the target.
The Phenyl Ring: A Platform for Fine-Tuning Electronic and Steric Properties

The centrally located phenyl ring acts as a rigid scaffold, and its substitution pattern is a critical determinant of biological activity. The electronic properties of substituents can influence π-π stacking interactions, cation-π interactions, and the overall electron density of the molecule, which can be crucial for receptor binding[8][9].

Table 2: Hypothetical Modifications of the Phenyl Ring and Their Predicted Impact

ModificationRationalePredicted Impact on Activity
Positional Isomerism of the Piperidinomethyl Group (ortho, para) Altering the spatial relationship between the key functional groups.The meta-position provides a specific vector that may be optimal for a particular binding site. Ortho and para substitution would significantly change the molecule's 3D shape and could lead to a loss or gain of activity depending on the target.
Introduction of Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃) Modifying the electronic character of the phenyl ring and potentially influencing metabolic stability.Halogens can form halogen bonds with protein backbones. A trifluoromethyl group can increase lipophilicity and block metabolic oxidation[10][11].
Introduction of Electron-Donating Groups (e.g., -OCH₃, -CH₃) Increasing the electron density of the aromatic ring, which can enhance cation-π interactions.Methoxy and methyl groups can also fill hydrophobic pockets in the binding site, potentially increasing affinity[8].
Bioisosteric Replacement (e.g., Pyridyl, Thienyl) Introducing heteroatoms to alter electronic properties, solubility, and potential for hydrogen bonding, while maintaining a similar size and shape[12][13].A pyridine ring, for example, can act as a hydrogen bond acceptor and may improve aqueous solubility.
The Piperidine Ring: A Key Player in Pharmacodynamics and Pharmacokinetics

The piperidine moiety is a common feature in many pharmaceuticals and is often involved in crucial interactions with biological targets[14][15]. Its basic nitrogen can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a receptor or enzyme active site.

Table 3: Hypothetical Modifications of the Piperidine Moiety and Their Predicted Impact

ModificationRationalePredicted Impact on Activity
Ring Size Variation (Pyrrolidine, Azepane) Altering the pKa of the nitrogen and the conformational flexibility of the ring.May affect the strength of ionic interactions and the entropic cost of binding.
Substitution on the Ring (e.g., 3-OH, 4-F) Introducing new functional groups to probe for additional interactions and to block sites of metabolism.A hydroxyl group can act as a hydrogen bond donor/acceptor. A fluorine atom can modulate pKa and improve metabolic stability.
N-Substitution (e.g., N-methyl, N-benzyl) This would result in a quaternary ammonium salt, permanently charged.This would drastically alter the compound's properties, potentially increasing its affinity for certain targets but likely reducing its ability to cross cell membranes.
Bioisosteric Replacement (e.g., Morpholine, Piperazine, Azaspiro[3.3]heptane) Modulating basicity, lipophilicity, and metabolic stability[16][17].Morpholine is less basic and more polar than piperidine. Piperazine introduces a second nitrogen atom, offering another point for modification or interaction. Spirocyclic replacements can explore different 3D chemical space[16].

Proposed Biological Evaluation Workflow

Given the diverse activities of related compounds, a tiered screening approach is recommended to elucidate the biological profile of newly synthesized analogs.

Biological_Evaluation A Primary Screening (e.g., Cytotoxicity against a panel of cancer cell lines) B Secondary Assays (e.g., Anti-inflammatory assays - COX-2 inhibition, NF-κB activity) A->B Active Compounds C Mechanism of Action Studies (e.g., Kinase profiling, receptor binding assays) B->C Confirmed Hits D In vivo Efficacy Studies (e.g., Xenograft models, animal models of inflammation) C->D Promising Leads E ADME/Tox Profiling D->E Efficacious Compounds

Caption: Tiered workflow for biological evaluation.

Conclusion and Future Directions

This guide has established a foundational framework for the systematic exploration of the structure-activity relationship of Cyclopentyl 3-(piperidinomethyl)phenyl ketone. By leveraging the principles of medicinal chemistry and drawing parallels with structurally related compounds, we have proposed a rational approach to the design and synthesis of novel analogs. The synthetic accessibility of this scaffold via the Mannich reaction allows for the rapid generation of a diverse chemical library for biological screening.

Future work should focus on the synthesis of the proposed analogs and their evaluation in a panel of relevant biological assays. The data generated from these studies will serve to validate and refine the predictive SAR model presented herein. A thorough investigation of the ADME and toxicological properties of lead compounds will be crucial for their further development as potential therapeutic agents. The insights gained from this comprehensive SAR exploration will undoubtedly accelerate the discovery of new drug candidates based on this promising molecular architecture.

References

  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [Link]

  • RSC Publishing. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Link]

  • ResearchGate. (2023). Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. [Link]

  • Wiley Online Library. (2021). Pentamethylphenyl (Ph*) ketones: Unique building blocks for organic synthesis. [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. [Link]

  • ACS Publications. (2002). Synthesis of Chiral Cyclopentenones. [Link]

  • National Institutes of Health. (2012). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. [Link]

  • ResearchGate. (2023). Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • ResearchGate. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [Link]

  • PubMed. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. [Link]

  • National Institutes of Health. (n.d.). Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors. [Link]

  • ACS Publications. (2022). Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Rhodium Catalyst. [Link]

  • ResearchGate. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • Chemistry LibreTexts. (2021). Drug Modifications to Improve Stability. [Link]

  • PubMed. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. [Link]

  • National Institutes of Health. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]

  • ScienceDirect. (n.d.). The Role of Functional Groups in Drug–Receptor Interactions. [Link]

  • Wikipedia. (n.d.). Cyclopentanone. [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis of α-amino ketones. [Link]

  • National Institutes of Health. (n.d.). Aryl piperidine, 9f. [Link]

  • ResearchGate. (2020). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • ACS Publications. (2020). A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. [Link]

  • National Institutes of Health. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • MDPI. (2018). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. [Link]

  • Cambridge MedChem Consulting. (n.d.). Ring Bioisosteres. [Link]

  • Chemistry Steps. (n.d.). Mannich Reaction. [Link]

  • Drug Design. (n.d.). Bioisosterism. [Link]

  • Slideshare. (2015). Analog design-Bioisosteric replacement strategies. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of Cyclopentyl 3-(piperidinomethyl)phenyl Ketone

Abstract This document provides a comprehensive guide to the analytical methods for the characterization of Cyclopentyl 3-(piperidinomethyl)phenyl ketone, a novel compound with potential applications in pharmaceutical re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of Cyclopentyl 3-(piperidinomethyl)phenyl ketone, a novel compound with potential applications in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure robust and reliable characterization of this molecule. The methodologies cover chromatographic separation and identification, as well as structural elucidation and purity assessment using a suite of spectroscopic techniques. Each protocol is presented with an in-depth explanation of the underlying scientific principles and experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

Cyclopentyl 3-(piperidinomethyl)phenyl ketone is a synthetic organic compound featuring a cyclopentyl ketone moiety and a piperidinomethyl-substituted phenyl ring. The presence of a ketone carbonyl group, a tertiary amine in the piperidine ring, and an aromatic system imparts a unique combination of chemical properties that necessitate a multi-faceted analytical approach for its complete characterization. Accurate determination of its identity, purity, and physicochemical properties is paramount for its potential use in medicinal chemistry and drug discovery.

This application note details validated protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis. The choice between liquid and gas chromatography is dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for non-volatile or thermally unstable compounds, making it well-suited for the analysis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone.[1] The basic nature of the piperidine nitrogen can lead to peak tailing on standard silica-based columns due to interactions with acidic silanol groups.[2] Therefore, method development must account for this to achieve symmetrical peak shapes.

Protocol 2.1: Reversed-Phase HPLC with UV Detection

  • Rationale: A reversed-phase C18 column is chosen for its broad applicability in separating moderately polar organic compounds. The use of a buffer in the mobile phase is critical to control the ionization state of the piperidine moiety and ensure consistent retention times and peak shapes.[2] Acetonitrile is a common organic modifier providing good peak resolution. UV detection is suitable due to the presence of the chromophoric phenyl ketone group.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.[3]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Mobile Phase: 60:40 (v/v) Acetonitrile: 0.1% TFA in Water

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • UV Detection Wavelength: 254 nm

    • Analysis: Inject the prepared sample and record the chromatogram. The retention time and peak area can be used for identification and quantification against a calibrated standard.

ParameterValue
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 Acetonitrile: 0.1% TFA in Water
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Table 1: HPLC Method Parameters

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C F Autosampler C->F D Mobile Phase Reservoir E Pump D->E E->F G C18 Column F->G H UV Detector G->H I Chromatogram H->I J Peak Integration I->J K Quantification J->K

Caption: HPLC analysis workflow from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds.[1] While Cyclopentyl 3-(piperidinomethyl)phenyl ketone may have limited volatility, GC-MS analysis can be employed, potentially after derivatization to improve its thermal stability and chromatographic behavior.[1]

Protocol 2.2: GC-MS Analysis

  • Rationale: This method is suitable for identifying volatile impurities and for confirming the molecular weight of the compound. The piperidine moiety can interact with the GC column, but a low-polarity column can mitigate this.[4] Electron Ionization (EI) will provide a reproducible fragmentation pattern for structural elucidation.

  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Reagents:

    • Dichloromethane (GC grade)

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in dichloromethane.

    • GC-MS Conditions:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

    • Analysis: The resulting mass spectrum can be used to identify the molecular ion peak and characteristic fragment ions.

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temp. 250 °C
Oven Program 150°C (1min), then 15°C/min to 280°C (5min)
Carrier Gas Helium, 1.2 mL/min
Ionization Electron Ionization (EI), 70 eV
Mass Range m/z 40-500
Table 2: GC-MS Method Parameters

Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules.[5][6] Both ¹H and ¹³C NMR spectra are essential for a complete characterization.

Protocol 3.1: ¹H and ¹³C NMR Spectroscopy

  • Rationale: ¹H NMR will provide information on the number of different types of protons and their connectivity, while ¹³C NMR will reveal the number and types of carbon atoms.[7][8] Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds.

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Reagents:

    • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

    • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature.

    • Data Analysis:

      • ¹H NMR: Expect signals for the aromatic protons, the cyclopentyl protons, the piperidine protons, and the methylene bridge protons. Chemical shifts are referenced to TMS at 0 ppm.[9]

      • ¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, cyclopentyl carbons, piperidine carbons, and the methylene bridge carbon.[10]

Expected ¹H and ¹³C NMR Chemical Shift Regions

NMR_Shifts cluster_H1 ¹H NMR cluster_C13 ¹³C NMR H_Aromatic Aromatic (7.2-8.0 ppm) H_Methylene CH₂ Bridge (3.5-4.0 ppm) H_Piperidine Piperidine (2.2-2.8 ppm) H_Cyclopentyl Cyclopentyl (1.5-2.5 ppm) C_Carbonyl C=O (190-210 ppm) C_Aromatic Aromatic (120-140 ppm) C_Methylene CH₂ Bridge (55-65 ppm) C_Piperidine Piperidine (45-55 ppm) C_Cyclopentyl Cyclopentyl (25-45 ppm)

Caption: Expected chemical shift regions for ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[11]

Protocol 3.2: FT-IR Spectroscopy

  • Rationale: This technique will confirm the presence of the key functional groups: the ketone carbonyl (C=O), the C-N bond of the piperidine, and the aromatic C-H and C=C bonds.[12][13]

  • Instrumentation:

    • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands.

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Ketone C=O Stretch 1700 - 1680
Aromatic C=C Stretch 1600 - 1450
C-N Stretch 1250 - 1020
Table 3: Key FT-IR Absorption Bands

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Protocol 4.1: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Rationale: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[14] Given the presence of the basic piperidine nitrogen, the compound is expected to readily form a protonated molecule [M+H]⁺ in positive ion mode.

  • Instrumentation:

    • Mass spectrometer equipped with an ESI source (e.g., Q-TOF or Triple Quadrupole).

  • Reagents:

    • Methanol (LC-MS grade)

    • Formic acid

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in methanol containing 0.1% formic acid.

    • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquisition: Acquire the mass spectrum in positive ion mode.

    • Data Analysis: Identify the [M+H]⁺ ion to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of Cyclopentyl 3-(piperidinomethyl)phenyl ketone. The combination of chromatographic and spectroscopic techniques ensures the unambiguous determination of the compound's identity, purity, and structure. These protocols are designed to be readily implemented in a standard analytical laboratory, providing reliable data for researchers and scientists in the field of drug development.

References

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Polo, M. C., & Almy, J. (1987). HPLC Analysis of Aldehydes and Ketones in Sherry.
  • BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines.
  • IJCRT.org. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • ResearchGate. (n.d.). Synthesis and characterization some of α,ß-unsaturated aliphatic ketones derivatives.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • ACS Publications. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization...
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • ScienceDirect. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies.
  • SpringerLink. (n.d.). 13 c nmr studies: part iv. carbon-13 nmr spectra of some alkyl phenyl ketones.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Journal of Al-Nahrain University. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
  • RSC Publishing. (n.d.). 13C NMR spectroscopic study of the tautomeric equilibrium in p-phenyl substituted benzoylacetones.
  • PubChem. (n.d.). Cyclopentylphenylmethanone.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Canadian Science Publishing. (n.d.). PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES.
  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • YouTube. (2020). IR Spectroscopy - Basic Introduction.
  • University of Calgary. (n.d.). IR: amines.
  • SpringerLink. (2025). Synthesis and Characterization of Diphenyl-Substituted Poly(diazapyrene ketone).
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

Sources

Application

"Cyclopentyl 3-(piperidinomethyl)phenyl ketone" experimental design for biological screening

Application Note: Biological Profiling and Screening Protocols for Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CPMPK) Introduction & Strategic Rationale Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CPMPK) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Profiling and Screening Protocols for Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CPMPK)

Introduction & Strategic Rationale

Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CPMPK) represents a chemotype featuring a "privileged scaffold" architecture common in CNS-active agents. The molecule combines a lipophilic anchor (cyclopentyl group) with a basic amine (piperidinomethyl) linked to a phenyl ketone core. This structural motif strongly suggests potential activity at G-Protein Coupled Receptors (GPCRs), specifically within the monoaminergic or cannabinoid/opioid clusters, due to the ability of the piperidine nitrogen to form ionic bonds with conserved aspartate residues in receptor transmembrane domains.

This Application Note provides a self-validating, high-integrity workflow to de-orphan and profile CPMPK. It moves beyond simple "testing" to a rigorous Target Identification and Safety Profiling strategy.

Key Physicochemical Considerations:

  • Lipophilicity (LogP): Predicted > 3.5 (High membrane permeability, potential solubility issues in aqueous buffer).

  • Basicity (pKa): Piperidine nitrogen pKa ≈ 9–10 (Protonated at physiological pH 7.4).

  • Metabolic Liability: The ketone moiety is susceptible to reduction (to alcohol), and the piperidine ring is prone to oxidative metabolism.

Experimental Workflow Overview

The following workflow utilizes a "funnel approach," moving from computational prediction to high-throughput binding screens, and finally to functional validation and ADME profiling.

ScreeningWorkflow Start Compound CPMPK InSilico Phase 1: In Silico (Target Prediction) Start->InSilico Binding Phase 2: Primary Binding (Radioligand Screen) InSilico->Binding Select Panel Functional Phase 3: Functional (cAMP/Ca2+ Flux) Binding->Functional Hit Confirmation (>50% disp) ADME Phase 4: ADME-Tox (Microsomal Stability) Functional->ADME Lead Qualification

Figure 1: Strategic Screening Funnel. The workflow prioritizes target identification (Binding) before investing in functional characterization.

Protocol Phase 1: Compound Preparation & Solubility

Objective: Ensure CPMPK is delivered to biological assays in a soluble, precipitant-free state. The lipophilic nature of the cyclopentyl group requires careful DMSO management.

Reagents:

  • CPMPK (Solid, >98% purity).

  • DMSO (Anhydrous, Cell Culture Grade).

  • PBS (Phosphate Buffered Saline), pH 7.4.

Procedure:

  • Stock Solution (10 mM): Dissolve X mg of CPMPK in 100% DMSO.

    • Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW] / 1000.

    • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics). Store at -20°C.

  • Working Solution (Intermediate): Dilute stock 1:100 in assay buffer immediately prior to use.

    • Critical Step: Observe for "crashing out" (cloudiness). If precipitate forms, add 0.01% Pluronic F-127 to the buffer to aid dispersion.

  • Final Assay Concentration: Typically 10 µM (containing 0.1% DMSO).

    • Validation: Ensure the assay tolerates 0.1% DMSO (run a DMSO-only vehicle control).

Protocol Phase 2: Primary Binding Screen (GPCR Profiling)

Objective: Determine the primary biological target. Given the piperidine scaffold, we utilize a broad "CNS Panel" focusing on Serotonin (5-HT), Dopamine (D), and Sigma receptors.

Methodology: Radioligand Displacement Assay.

Assay Validation (Self-Check):

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Specific Binding: Total Binding - Non-Specific Binding (NSB).

ComponentDescription
Receptor Source Membrane fractions (CHO or HEK293 cells overexpressing target).
Radioligand [3H]-Ligand specific to receptor (e.g., [3H]-LSD for 5-HT).
Test Conc. 10 µM (Single point screening).
Positive Control Known antagonist (e.g., Haloperidol for D2/Sigma).

Step-by-Step Protocol:

  • Plate Prep: Use 96-well GF/B filter plates pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour (reduces NSB of lipophilic compounds).

  • Incubation:

    • Add 25 µL Assay Buffer.

    • Add 25 µL CPMPK (10 µM final).

    • Add 25 µL Radioligand (at Kd concentration).

    • Add 100 µL Membrane suspension.

  • Equilibrium: Incubate at RT for 90 mins (allows slow-binding lipophilic ligands to equilibrate).

  • Harvest: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and read on a Microbeta counter.

Data Analysis:



  • Criteria: >50% Inhibition triggers Phase 3 (Ki determination).

Protocol Phase 3: Functional Characterization (cAMP/Ca2+)

Objective: If Phase 2 indicates GPCR binding, determine if CPMPK is an Agonist or Antagonist .

  • Assumption: Target is Gi/Gs coupled (common for this scaffold).

Methodology: TR-FRET cAMP Assay (e.g., Lance Ultra or HTRF).

FunctionalAssay Step1 Cell Seeding (2,000 cells/well, 384-well) Step2 Compound Addition (Agonist Mode: CPMPK only) (Antagonist Mode: CPMPK + EC80 Ref) Step1->Step2 Step3 Stimulation (Forskolin for Gi coupled) Step2->Step3 Step4 Lysis & Detection (Eu-cAMP tracer + ULight-mAb) Step3->Step4

Figure 2: Functional Assay Workflow for cAMP detection.

Protocol:

  • Cell Seeding: Seed cells in low-volume 384-well plates.

  • Agonist Mode: Add CPMPK (dose-response: 1 nM to 30 µM). Incubate 30 min.

  • Detection: Add Lysis buffer containing Europium-cryptate labeled cAMP and anti-cAMP acceptor.

  • Read: EnVision Plate Reader (HTRF settings).

  • Result: Decrease in FRET signal = Increase in cAMP (Gs agonist or Gi antagonist).

Protocol Phase 4: ADME-Tox (Metabolic Stability)

Objective: The piperidine ring and ketone are metabolic "hotspots." This assay predicts in vivo clearance using Human Liver Microsomes (HLM).

Methodology: LC-MS/MS depletion assay.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System.

  • Internal Standard (e.g., Propranolol).

Protocol:

  • Incubation Mix:

    • Microsomes (0.5 mg/mL final).[1]

    • CPMPK (1 µM final - keep low to ensure first-order kinetics).

    • Buffer (100 mM Phosphate, pH 7.4).

  • Start Reaction: Add NADPH (1 mM) to initiate.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quench: Immediately dispense into cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.[2]

Data Calculation (Intrinsic Clearance): Plot


 vs. Time. The slope 

is the elimination rate constant.

References & Authority

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Source for "Privileged Structures" and Piperidine pharmacophore).

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. "Validation of High-Throughput Screening Assays." Available at: [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on LC-MS/MS stability requirements.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability protocols).

Note: This document assumes CPMPK is a research chemical. All handling must comply with local chemical hygiene and safety regulations (SDS).

Sources

Method

Handling and storage guidelines for "Cyclopentyl 3-(piperidinomethyl)phenyl ketone"

For Researchers, Scientists, and Drug Development Professionals Introduction Cyclopentyl 3-(piperidinomethyl)phenyl ketone is a Mannich base, a class of compounds characterized by a β-amino ketone moiety.[1][2][3] This s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl 3-(piperidinomethyl)phenyl ketone is a Mannich base, a class of compounds characterized by a β-amino ketone moiety.[1][2][3] This structural feature is a key determinant of its chemical reactivity and stability.[1][2][3] The molecule incorporates a cyclopentyl ketone, a phenyl ring, and a piperidinomethyl group. The presence of the basic piperidine ring influences its solubility and potential for salt formation, while the ketone functionality offers a site for various chemical modifications. Given the limited publicly available data for this specific compound, these guidelines are formulated based on the well-established chemistry of its constituent functional groups, particularly the piperidinomethyl (a β-aminoketone) and piperidine moieties. A thorough, compound-specific risk assessment should be conducted before handling.

Chemical and Physical Properties

A comprehensive experimental characterization of Cyclopentyl 3-(piperidinomethyl)phenyl ketone has not been widely published. The following table summarizes its known identifiers and predicted properties based on its chemical structure.

PropertyValueSource
CAS Number 898793-70-9[4]
Molecular Formula C18H25NO[4][5]
Molecular Weight 271.4 g/mol [5]
Appearance Not specified (likely an oil or low-melting solid at room temperature)Inferred from similar structures like Cyclopentyl Phenyl Ketone.
Solubility Expected to be soluble in organic solvents such as ethanol, DMSO, and DMF. Aqueous solubility is likely pH-dependent due to the basic piperidine moiety.Inferred from general properties of Mannich bases.[2]
pKa Not determined. The piperidine moiety is expected to confer a basic character.Inferred from the presence of the piperidine group.

Safe Handling and Personal Protective Equipment (PPE)

The handling procedures for Cyclopentyl 3-(piperidinomethyl)phenyl ketone should be guided by the potential hazards associated with its piperidinomethyl group. Piperidine itself is a flammable, toxic, and corrosive substance.[1][6][7] Therefore, stringent safety measures are paramount.

Core Handling Principles:

  • Ventilation: All handling of this compound, especially when in solution or if it is volatile, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[6] Change gloves immediately if they become contaminated.

    • Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[6]

  • Avoiding Contamination:

    • Use clean, dry glassware and equipment to prevent contamination and potential reactions.[8]

    • For transfers of the neat compound or its solutions, use appropriate tools such as spatulas or syringes.[9][10]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage Guidelines

Proper storage is crucial to maintain the integrity and stability of Cyclopentyl 3-(piperidinomethyl)phenyl ketone. The primary concerns for storage are potential degradation of the β-aminoketone structure and the hygroscopic nature of the amine group.

Short-Term Storage (Solid)

For routine laboratory use, the solid compound can be stored at room temperature (20-25°C) in a well-sealed container. To mitigate moisture absorption, storage in a desiccator is recommended.

Long-Term Storage (Solid)

For long-term preservation, the solid compound should be stored in a tightly sealed, opaque container at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).[6] This minimizes the risk of degradation from atmospheric moisture and oxygen.

Storage of Solutions

The stability of β-aminoketones is often pH-dependent, with increased stability in acidic conditions and potential for elimination reactions at or above neutral pH.[8]

  • Recommended Storage: Prepare solutions in a slightly acidic buffer (pH 5-6) or an appropriate organic solvent.

  • Storage Conditions: Store solutions at -20°C in tightly sealed vials. For extended storage, -80°C is preferable.

  • Avoid: Do not store solutions in alkaline conditions for extended periods, as this may promote degradation. It is generally not recommended to store the compound in solution for long durations; prepare fresh solutions as needed.

Storage ConditionTemperatureAtmosphereContainerDuration
Short-Term Solid 20-25°CAmbient (in desiccator)Tightly sealed, opaqueWeeks
Long-Term Solid -20°CInert (Argon/Nitrogen)Tightly sealed, opaqueMonths to Years
Solution -20°C to -80°CAmbientTightly sealed vialsDays to Weeks (prepare fresh)

Application Notes: Stability Assessment Protocol

To ensure the reliability of experimental results, it is essential to understand the stability profile of Cyclopentyl 3-(piperidinomethyl)phenyl ketone under your specific experimental conditions. The following protocol outlines a general procedure for assessing its stability in solution, based on guidelines from the International Council for Harmonisation (ICH).[11][12][13]

Objective

To determine the stability of Cyclopentyl 3-(piperidinomethyl)phenyl ketone in a given solvent system over time at various temperatures.

Materials
  • Cyclopentyl 3-(piperidinomethyl)phenyl ketone

  • Selected solvent (e.g., DMSO, ethanol, buffered aqueous solution)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis)

  • Temperature-controlled chambers/incubators

  • pH meter (for aqueous solutions)

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_conclusion Conclusion prep_solution Prepare Stock Solution (e.g., 1 mg/mL in chosen solvent) aliquot Aliquot into multiple vials prep_solution->aliquot t0_sample Analyze Time Zero (T0) Sample aliquot->t0_sample storage_conditions Store aliquots at different temperatures: - 4°C - 25°C - 40°C aliquot->storage_conditions data_analysis Quantify parent compound and identify degradation products t0_sample->data_analysis time_points Withdraw samples at specified time points: (e.g., 24h, 48h, 72h, 1 week, 2 weeks) storage_conditions->time_points hplc_analysis Analyze by HPLC/UPLC time_points->hplc_analysis hplc_analysis->data_analysis stability_profile Determine Stability Profile and Establish Recommended Storage data_analysis->stability_profile

Caption: Workflow for assessing the in-solution stability of the compound.

Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of Cyclopentyl 3-(piperidinomethyl)phenyl ketone.

    • Dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

    • If using a buffered aqueous solution, record the final pH.

  • Aliquoting and Time Zero Analysis:

    • Dispense equal volumes of the stock solution into multiple, appropriately labeled vials.

    • Immediately analyze one of the vials to establish the initial concentration and purity (Time 0). This serves as the baseline.

  • Storage:

    • Place the sets of vials in temperature-controlled environments. Recommended temperatures for an initial screen are 4°C, 25°C, and 40°C.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24, 48, 72 hours, and then weekly), remove one vial from each temperature condition.

    • Allow the vial to equilibrate to room temperature before analysis.

    • Analyze the sample using a validated HPLC/UPLC method. The method should be capable of separating the parent compound from potential degradants.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample.

    • Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.

    • Plot the percentage of the remaining parent compound against time for each temperature.

Interpreting the Results

The data will provide a stability profile of the compound in the tested solvent and at different temperatures. This information is critical for:

  • Defining appropriate storage conditions for prepared solutions.

  • Establishing the maximum allowable time between solution preparation and use in experiments.

  • Understanding potential degradation pathways.

Logical Relationship of Safety and Storage

The rationale for the handling and storage guidelines is directly linked to the chemical nature of the compound.

Caption: Relationship between chemical properties and handling/storage guidelines.

References

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • European Medicines Agency. (2018). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Results in Chemistry, 4, 100326.
  • Hussain, A., et al. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. Journal of Pharmaceutical Sciences, 96(8), 2143-2150.
  • ABL Technology. (n.d.). CYCLOPENTYL 3-(PIPERIDINOMETHYL)PHENYL KETONE. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Kumar, S., et al. (2013). Mannich Bases: An Important Pharmacophore in Present Scenario.
  • Tramontini, M., & Angiolini, L. (1971). Advances in the Chemistry of Mannich Bases. Synthesis, 1971(2), 70-87.
  • Sigma-Aldrich. (n.d.). Handling air-sensitive reagents. Technical Bulletin AL-134.
  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.

Sources

Application

Application Notes &amp; Protocols: Investigating "Cyclopentyl 3-(piperidinomethyl)phenyl ketone" (CPPK) in Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals I. Introduction: A New Frontier in Cancer Metabolism The metabolic landscape of cancer cells presents a compelling target for therapeutic intervention.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: A New Frontier in Cancer Metabolism

The metabolic landscape of cancer cells presents a compelling target for therapeutic intervention. Unlike their healthy counterparts, many cancer cells exhibit a profound dependence on glycolysis, a phenomenon known as the "Warburg effect." This metabolic shift, while providing rapid ATP production and biosynthetic precursors, also creates vulnerabilities. The burgeoning field of cancer metabolism has identified the potential of ketone bodies to reprogram this aberrant metabolism, thereby sensitizing cancer cells to traditional therapies and even inducing direct cytotoxicity.

This document outlines a comprehensive preclinical strategy for the investigation of a novel investigational compound, Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CPPK) . While direct literature on CPPK in oncology is nascent, its structural features, particularly the ketone moiety, suggest a potential role as a modulator of cancer cell metabolism. These application notes will therefore serve as a foundational guide for researchers seeking to elucidate the anti-cancer potential of CPPK, from initial in vitro characterization to in vivo efficacy studies. The protocols and experimental designs detailed herein are based on established methodologies in preclinical cancer drug development and the broader scientific understanding of ketone metabolism in cancer.

II. Hypothesized Mechanism of Action: Metabolic Reprogramming and Oxidative Stress

We hypothesize that CPPK, as a novel ketone analog, may exert its anti-cancer effects through a multi-pronged mechanism centered on the metabolic reprogramming of cancer cells. This proposed mechanism, illustrated in the signaling pathway diagram below, involves the following key steps:

  • Inhibition of Glycolysis: CPPK may competitively inhibit key glycolytic enzymes, reducing the flux of glucose to lactate and limiting the production of ATP and biosynthetic precursors essential for rapid cell proliferation.

  • Induction of Oxidative Stress: By shunting metabolic flux towards the mitochondria and promoting oxidative phosphorylation, CPPK may lead to an increase in reactive oxygen species (ROS). In cancer cells with compromised antioxidant defenses, this can trigger apoptotic cell death.

  • Synergy with Standard-of-Care Therapies: The metabolic stress induced by CPPK may sensitize cancer cells to conventional chemotherapeutics and radiation therapy, which often rely on the generation of oxidative stress for their efficacy.

G cluster_0 Cancer Cell Metabolism cluster_1 Therapeutic Intervention Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Warburg Effect TCA TCA Cycle Pyruvate->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ROS Increased ROS OXPHOS->ROS Apoptosis Apoptosis ROS->Apoptosis CPPK CPPK CPPK->Glycolysis Inhibition CPPK->OXPHOS Promotion

Figure 1: Hypothesized signaling pathway of CPPK in cancer cells.

III. Preclinical Evaluation Funnel: A Phased Approach

A systematic and phased approach is crucial for the preclinical evaluation of CPPK. The following experimental funnel provides a roadmap for characterizing its anti-cancer activity, from broad-based screening to more focused mechanistic studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy & Toxicology A Cytotoxicity Screening (Multiple Cell Lines) B IC50 Determination A->B C Colony Formation Assay B->C D Cell Cycle Analysis C->D E Apoptosis Assays (Annexin V/PI Staining) D->E F Metabolic Flux Analysis G Western Blotting (Key Pathway Proteins) F->G H Xenograft Tumor Model G->H I Pharmacokinetic (PK) Studies H->I J Preliminary Toxicology I->J

Figure 2: Preclinical experimental workflow for CPPK evaluation.

IV. Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the preclinical evaluation funnel.

A. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of CPPK on a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • CPPK stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CPPK in complete growth medium. Remove the old medium from the wells and add 100 µL of the CPPK dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Colony Formation Assay

Objective: To assess the long-term effect of CPPK on the clonogenic survival and proliferative capacity of cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • CPPK stock solution

  • 6-well plates

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of CPPK for 24 hours.

  • Recovery: Replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, or until visible colonies form.

  • Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as >50 cells).

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group.

C. In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of CPPK in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • CPPK formulation for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer CPPK (and vehicle control) to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Study Termination: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

V. Data Presentation and Interpretation

Clear and concise data presentation is paramount for interpreting the results of preclinical studies. The following tables provide templates for summarizing key quantitative data.

Table 1: In Vitro Cytotoxicity of CPPK (IC50 Values)

Cell LineTissue of OriginCPPK IC50 (µM)
MCF-7Breast Cancer[Insert Data]
A549Lung Cancer[Insert Data]
HCT116Colon Cancer[Insert Data]

Table 2: In Vivo Efficacy of CPPK in Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control[Insert Data]N/A
CPPK (10 mg/kg)[Insert Data][Insert Data]
CPPK (25 mg/kg)[Insert Data][Insert Data]

VI. Conclusion and Future Directions

The application notes and protocols provided herein offer a comprehensive framework for the preclinical investigation of "Cyclopentyl 3-(piperidinomethyl)phenyl ketone" (CPPK) as a potential anti-cancer agent. The successful completion of these studies will provide critical insights into the compound's mechanism of action, efficacy, and safety profile. Positive results from these preclinical evaluations would warrant further investigation into more advanced in vivo models, combination therapy studies, and ultimately, consideration for clinical development. The exploration of novel ketone analogs like CPPK represents a promising avenue in the ongoing effort to develop more effective and targeted cancer therapies.

VII. References

  • An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. National Institutes of Health.

  • Some of the preclinical studies for the effect of ketogenic diet on cancer (tumor) cells. [No specific source name available].

  • Pre-Ketone Supplement With Immunotherapy Shows Promise for Prostate Cancer in Mice. Technology Networks.

  • Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. ResearchGate.

  • Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. National Institutes of Health.

Method

"Cyclopentyl 3-(piperidinomethyl)phenyl ketone" for neurological disorder studies

Part 1: Executive Summary & Scientific Rationale 1.1 The Target Molecule Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9), herein referred to as CP-3-PMPK , is a lipophilic, nitrogen-containing scaffold u...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

1.1 The Target Molecule Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9), herein referred to as CP-3-PMPK , is a lipophilic, nitrogen-containing scaffold utilized in Fragment-Based Drug Discovery (FBDD) for central nervous system (CNS) disorders.

1.2 Strategic Application in Neurology This compound represents a "privileged structure" in neuropharmacology, combining three critical pharmacophores:

  • The Piperidine Ring: A classic proton-accepting moiety found in acetylcholinesterase (AChE) inhibitors (e.g., Donepezil) and Sigma-1 receptor ligands. It mimics the cationic headgroup of neurotransmitters like acetylcholine.

  • The Phenyl-Ketone Linker: Provides a rigid spacer that orients the basic nitrogen and the hydrophobic tail, often facilitating pi-stacking interactions within receptor binding pockets.

  • The Cyclopentyl Group: A lipophilic anchor that enhances blood-brain barrier (BBB) permeability (LogP optimization) without the metabolic liability of larger alkyl chains.

1.3 Primary Research Applications

  • Alzheimer’s Disease (AD): Screening for dual-binding site AChE inhibition.

  • Schizophrenia & Cognitive Deficits: Investigating Sigma-1 receptor modulation for neuroprotection.

  • Medicinal Chemistry: Optimization of "Lead-Like" properties (Lipophilic Efficiency - LipE) in hit-to-lead campaigns.

Part 2: Experimental Protocols

Protocol A: Stock Solution Preparation & Solubility Validation

Rationale: CP-3-PMPK is a hydrophobic base. Improper solubilization leads to micro-precipitation in aqueous buffers, causing false negatives in enzymatic assays.

Reagents:

  • CP-3-PMPK (Solid, >98% Purity)[1][2]

  • DMSO (Anhydrous, Cell Culture Grade)

  • 0.1 M HCl (for salt conversion if necessary)

Procedure:

  • Weighing: Weigh 5.0 mg of CP-3-PMPK into a distinct, amber glass vial (to prevent photodegradation of the ketone).

  • Primary Solubilization: Add anhydrous DMSO to achieve a 10 mM Stock Concentration .

    • Calculation: Volume (mL) = Mass (mg) / [MW (271.40 g/mol ) × Concentration (M)].

    • Example: 5.0 mg / (271.4 × 0.01) ≈ 1.84 mL DMSO.

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature. Visual inspection must confirm a clear, meniscus-free solution.

  • Quality Control (The "Self-Validating" Step):

    • Dilute 10 µL of stock into 990 µL of PBS (pH 7.4).

    • Measure Absorbance at 600 nm. An OD > 0.05 indicates precipitation. Pass Criteria: OD < 0.01.

Protocol B: Modified Ellman’s Assay for AChE Inhibition

Rationale: Given the piperidine moiety, this compound is a candidate for inhibiting Acetylcholinesterase (AChE). This protocol quantifies the IC50.[3][4]

Materials:

  • Recombinant Human AChE (rhAChE)

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Positive Control: Donepezil (1 µM)

Workflow:

  • Buffer Prep: 0.1 M Phosphate Buffer (pH 8.0) is critical; the basic pH facilitates the thiol-DTNB reaction.

  • Plate Setup (96-well):

    • Blank: 150 µL Buffer + 20 µL DTNB + 10 µL DMSO.

    • Control (100% Activity): 150 µL Buffer + 20 µL DTNB + 10 µL Enzyme + 10 µL DMSO.

    • Test (CP-3-PMPK): Serial dilutions (0.1 nM to 100 µM) in DMSO (final well concentration <1%).

  • Incubation: Add 10 µL of CP-3-PMPK to wells containing Enzyme + Buffer. Incubate for 15 minutes at 25°C (Pre-incubation allows the inhibitor to access the deep catalytic gorge of AChE).

  • Reaction Start: Add 20 µL of ATCh substrate (Final conc: 0.5 mM).

  • Detection: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).

Data Analysis: Calculate the velocity (


) of the reaction (slope of Abs vs. Time).


Plot Log[Inhibitor] vs. % Inhibition to determine IC50 using non-linear regression.
Protocol C: PAMPA-BBB (Blood-Brain Barrier) Permeability Assay

Rationale: For neurological efficacy, CP-3-PMPK must cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput prediction of passive transport.

Procedure:

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid Extract (20 mg/mL in dodecane).

  • Donor Loading: Add 200 µL of CP-3-PMPK (10 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Loading: Add 200 µL of PBS to the acceptor wells.

  • Sandwich & Incubate: Mate the plates and incubate for 18 hours at 25°C in a humidity chamber (prevents evaporation).

  • Quantification: Separate plates. Measure concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis (if extinction coefficient is high enough).

  • Calculation: Determine the Effective Permeability (

    
    ).
    
    • Success Metric:

      
       cm/s indicates high CNS permeability.
      

Part 3: Data Presentation & Visualization

Expected Pharmacological Profile

The following table summarizes the theoretical and expected values for CP-3-PMPK based on structural analogs (e.g., Donepezil, Haloperidol analogs).

PropertyMetricTarget Value (Lead)Expected CP-3-PMPK Status
Lipophilicity cLogP2.0 - 4.03.2 (Ideal for CNS)
AChE Affinity IC50< 100 nMScreening Hit (>1 µM, requires optimization)
BBB Permeability

(PAMPA)
>

cm/s
High (Due to Cyclopentyl group)
Solubility Kinetic (pH 7.4)> 50 µMModerate (Requires DMSO stock)
Mechanistic Pathway & Assay Logic (Graphviz)

CNS_Discovery_Workflow cluster_Assays Experimental Validation cluster_Outcome Decision Gate Compound CP-3-PMPK (Scaffold) Solubility 1. Solubility Check (Turbidimetry) Compound->Solubility Dissolve in DMSO Enzyme 2. AChE Inhibition (Ellman's Assay) Solubility->Enzyme If Soluble Discard Discard/Redesign Solubility->Discard Precipitates BBB 3. BBB Permeability (PAMPA-BBB) Enzyme->BBB If Active Enzyme->Discard Inactive Hit Valid CNS Hit (IC50 < 1µM, High Pe) BBB->Hit Permeable BBB->Discard Impermeable

Figure 1: Decision tree for validating CP-3-PMPK as a neurological lead compound. Each step acts as a "Go/No-Go" gate.

Pharmacophore Interaction Map (Graphviz)

Pharmacophore_Map Piperidine Piperidine Ring (Cationic Center) Linker Phenyl-Ketone (Rigid Spacer) Piperidine->Linker AChE_CAS AChE Anionic Site Piperidine->AChE_CAS Ionic Bond Cyclopentyl Cyclopentyl Group (Lipophilic Anchor) Linker->Cyclopentyl AChE_PAS AChE Peripheral Site Linker->AChE_PAS Pi-Stacking Sigma1 Sigma-1 Receptor Hydrophobic Pocket Cyclopentyl->Sigma1 Hydrophobic Effect

Figure 2: Theoretical binding modes of the CP-3-PMPK scaffold. The piperidine targets the anionic site, while the cyclopentyl group exploits hydrophobic pockets.

Part 4: References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Sugimoto, H., et al. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(20), 3983–3989. (Foundation for piperidine-based AChE inhibitors).

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223–232.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. (Rationale for Cyclopentyl/LogP optimization).

  • Rieke Metals / Sigma-Aldrich. Product Specification: Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-70-9).[2][5] (Source of chemical structure data).

Sources

Application

Application Note: Quantitative Analysis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone via LC-MS/MS

Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-70-9)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-70-9). Designed for pharmacokinetic (PK) profiling and high-throughput screening, this protocol utilizes a C18 stationary phase with positive Electrospray Ionization (ESI+). The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL with a linear dynamic range extending to 1000 ng/mL.

Introduction & Analyte Properties

Cyclopentyl 3-(piperidinomethyl)phenyl ketone is a lipophilic, basic tertiary amine often utilized as a synthetic intermediate or structural scaffold in CNS-active drug discovery. Its physicochemical properties necessitate a method that addresses potential secondary interactions (peak tailing) common with piperidine moieties while ensuring adequate retention of the hydrophobic cyclopentyl-phenyl core.

PropertyValue
IUPAC Name Cyclopentyl(3-(piperidin-1-ylmethyl)phenyl)methanone
Molecular Formula

Molecular Weight 271.40 g/mol
Monoisotopic Mass 271.19 g/mol
Predicted pKa ~9.2 (Piperidine Nitrogen)
Predicted LogP 4.1 (Lipophilic)
Method Development Strategy (The "Why")
  • Column Selection: A Charged Surface Hybrid (CSH) C18 column is selected over traditional silica C18. The CSH particle surface is slightly positively charged at low pH, which repels the protonated basic analyte, significantly reducing peak tailing and improving loadability [1].

  • Mobile Phase: Acidic pH (0.1% Formic Acid) is chosen to ensure the piperidine nitrogen is fully protonated (

    
    ), maximizing ESI+ sensitivity.
    
  • Sample Preparation: Due to the compound's high lipophilicity (LogP > 4), Protein Precipitation (PPT) is sufficient for high concentrations, but Supported Liquid Extraction (SLE) is recommended for trace analysis to remove phospholipids that cause matrix suppression.

Experimental Protocol

Materials & Reagents
  • Analyte: Cyclopentyl 3-(piperidinomethyl)phenyl ketone (>98% purity).

  • Internal Standard (IS): Donepezil-d7 (structural analog) or generic Haloperidol-d4 (if specific isotopolog is unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Rat Plasma (K2EDTA) for bioanalytical validation.

Sample Preparation (Protein Precipitation)

This workflow is optimized for high-throughput PK studies.

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 Water:MeOH).

  • Precipitate: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix at 1000 RPM for 5 minutes.

  • Centrifuge: Spin at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilute: Add 100 µL of Water (Milli-Q) to match initial mobile phase strength (preventing solvent breakthrough).

LC-MS/MS Conditions

Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters XSelect CSH C18 XP, 2.1 x 50 mm, 2.5 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Injection Vol: 2.0 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 95 Elution
4.00 95 Wash
4.10 5 Re-equilibration

| 5.00 | 5 | End |

Mass Spectrometry (Triple Quadrupole)

  • System: SCIEX Triple Quad™ 6500+ or Thermo Altis.

  • Source: Turbo V™ Ion Source (ESI).

  • Polarity: Positive (+).

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions: The precursor ion is the protonated molecule


. Fragmentation typically occurs at the benzylic position (loss of piperidine) or internal ring cleavage.
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
Target Analyte 272.2 84.1 5035Quantifier (Piperidine ring)
Target Analyte272.2188.15025Qualifier (Loss of Piperidine)
Target Analyte272.291.15040Qualifier (Tropylium/Benzyl)
Internal Standard[Varies][Varies]50OptNormalization

Note: The m/z 84.1 fragment is characteristic of N-alkyl piperidines [2]. If matrix interference is observed at 84.1, use 188.1 as the quantifier.

Visual Workflows

Method Optimization Logic

The following diagram illustrates the decision matrix used to select the final method parameters, ensuring scientific rigor.

MethodDevelopment Analyte Analyte: Cyclopentyl 3-(piperidinomethyl)phenyl ketone (Basic Amine, Lipophilic) Ionization Ionization Mode: ESI Positive (Protonation of Piperidine N) Analyte->Ionization pKa ~9.2 ColumnChoice Column Selection: CSH C18 (Charged Surface Hybrid) Analyte->ColumnChoice LogP ~4.1 FinalMethod Final Protocol: MP A: 0.1% FA/H2O MP B: 0.1% FA/ACN Ionization->FinalMethod MobilePhase Mobile Phase: High pH (Ammonium Bicarb) vs Low pH (Formic Acid) ColumnChoice->MobilePhase Decision Decision: Low pH + CSH (Prevents Tailing, Max Ionization) MobilePhase->Decision CSH allows Low pH without tailing Decision->FinalMethod

Figure 1: Decision tree for LC-MS method development focusing on basic lipophilic amines.

Sample Preparation Workflow

SamplePrep Sample Plasma Sample (50 µL) IS Add Internal Std (10 µL) Sample->IS PPT Protein Precip (200 µL ACN + 0.1% FA) IS->PPT Spin Centrifuge (4000g, 10 min) PPT->Spin Supernatant Transfer Supernatant (100 µL) Spin->Supernatant Dilution Dilute 1:1 with Water (Prevents Peak Distortion) Supernatant->Dilution Inject LC-MS/MS Injection Dilution->Inject

Figure 2: Step-by-step Protein Precipitation (PPT) workflow for plasma samples.

Validation Parameters (Acceptance Criteria)

This method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) [3].

ParameterAcceptance Criteria
Linearity

(Weighted

regression)
Accuracy

of nominal (

at LLOQ)
Precision (CV)

(

at LLOQ)
Recovery Consistent across QC levels (Target > 70%)
Matrix Effect Matrix Factor (MF) between 0.85 and 1.15
Troubleshooting Common Issues
  • High Backpressure: The lipophilic nature of the analyte requires high organic content for elution. Ensure the column is flushed with 95% ACN after every batch to prevent accumulation of plasma lipids.

  • Carryover: Due to the basic amine, the analyte may stick to injector needles. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) to eliminate carryover.

References

  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds." Waters White Paper. Available at: [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen-containing heterocycles." Journal of Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis yield of "Cyclopentyl 3-(piperidinomethyl)phenyl ketone"

The following technical guide is designed for organic chemists and process development scientists optimizing the synthesis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9). Compound: Cyclopentyl 3-(pip...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process development scientists optimizing the synthesis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9).

Compound: Cyclopentyl 3-(piperidinomethyl)phenyl ketone[1]

Executive Summary & Strategic Analysis

The synthesis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone presents a classic chemoselectivity challenge: assembling a sterically hindered ketone (cyclopentyl-aryl) while managing a basic tertiary amine side chain.[1]

While direct alkylation of a pre-formed ketone is possible, it often suffers from regioselectivity issues during the precursor functionalization (e.g., radical bromination of the benzylic position vs. the tertiary cyclopentyl carbon).[1] Therefore, the "Nitrile-Grignard" Route is the recommended Gold Standard for high-yield, scalable synthesis.[1] This convergent approach builds the sensitive ketone moiety in the final stage, preventing side reactions.[1]

Recommended Pathway:

  • Precursor Synthesis: Reductive amination of 3-bromobenzaldehyde with piperidine.[1]

  • C-C Bond Formation: Grignard reaction of the aryl bromide with cyclopentanecarbonitrile .[1]

  • Hydrolysis: Acidic hydrolysis of the intermediate ketimine to the target ketone.[1]

Core Protocol: The "Nitrile-Grignard" Method

This protocol prioritizes yield and purity over raw material cost.[1]

Phase A: Preparation of 1-(3-Bromobenzyl)piperidine

Objective: Create the aryl halide precursor with the amine handle already installed.[1]

  • Reagents: 3-Bromobenzaldehyde (1.0 eq), Piperidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCM or DCE (Solvent).[1]

  • Key Step: Mix aldehyde and amine in solvent for 30 min to form the iminium ion before adding STAB. This minimizes alcohol byproducts.[1]

  • Yield Target: >90%

Phase B: Grignard Formation & Nitrile Addition

Objective: Form the sterically demanding ketone bond.[1]

  • Reagents: 1-(3-Bromobenzyl)piperidine (1.0 eq), Mg turnings (1.2 eq), Cyclopentanecarbonitrile (1.1 eq), THF (anhydrous).

  • Catalyst: Iodine (crystal) or DIBAL-H (drops) for initiation.[1]

Step-by-Step:

  • Activation: Flame-dry the glassware. Activate Mg turnings by dry stirring under Argon for 20 mins.

  • Initiation: Add 10% of the aryl bromide solution and an iodine crystal. Heat to reflux until color fades (initiation).[1]

  • Formation: Add remaining aryl bromide dropwise. Reflux for 1–2 hours. Note: The tertiary amine may coordinate Mg; ensure vigorous stirring.[1]

  • Addition: Cool to 0°C. Add Cyclopentanecarbonitrile dropwise.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. (The intermediate is the magnesium imine salt).[1]

Phase C: Hydrolysis & Workup

Objective: Convert the stable ketimine salt to the ketone without degrading the amine.[1]

  • Quench: Cool to 0°C. Slowly add 3M HCl (excess).

  • Hydrolysis: Stir at RT (or mild heat, 40°C) for 2–3 hours to hydrolyze the imine (

    
    ) to the ketone (
    
    
    
    ).
  • Basification: The product is currently protonated (water-soluble).[1] Neutralize with NaOH to pH ~10 to free the piperidine base.[1]

  • Extraction: Extract with EtOAc or DCM.

  • Purification: Flash chromatography (Hexane/EtOAc with 1% Triethylamine).

Troubleshooting Center (Q&A)
Issue 1: Grignard Initiation Failure

Q: I am adding the aryl bromide to the magnesium, but the reaction isn't starting (no exotherm, iodine color persists). Why?

A: The piperidine nitrogen in your starting material can coordinate to the Magnesium surface, "poisoning" it and preventing oxidative addition.[1]

  • Fix 1 (Entrainment): Add a few drops of 1,2-dibromoethane to the Mg/THF mixture before adding your substrate.[1] This etches the Mg surface.[1]

  • Fix 2 (Rieke Mg): If standard turnings fail, use Rieke Magnesium (highly reactive) or TurboGrignard (iPrMgCl[1]·LiCl) for a halogen-metal exchange instead of direct insertion.[1]

Issue 2: Low Yield of Ketone (High Recovered Nitrile)

Q: I see the intermediate imine formed, but after workup, I have a mix of ketone and unreacted nitrile/starting material.

A: This is usually due to incomplete addition or incomplete hydrolysis.[1]

  • Cause: The cyclopentyl group and the substituted phenyl ring create significant steric bulk, hindering the nucleophilic attack on the nitrile.[1]

  • Solution: Switch from Cyclopentanecarbonitrile to Cyclopentanecarboxamide (Weinreb Amide) .[1] The Weinreb amide forms a stable chelated intermediate that prevents over-addition and is often more reactive towards hindered Grignards.[1]

  • Hydrolysis Check: The ketimine intermediate (

    
    ) is very stable.[1] Ensure your acidic hydrolysis step is long enough (min 3 hours) and acidic enough (pH < 2 initially) to drive the equilibrium to the ketone.[1]
    
Issue 3: Impurity Profile (Alpha-Bromination)

Q: I tried the alternative route (Friedel-Crafts then Bromination), but I have inseparable impurities.

A: You likely brominated the cyclopentyl ring.[1]

  • Mechanism: In "Cyclopentyl 3-methylphenyl ketone", you have two sites vulnerable to radical bromination: the benzylic methyl group (desired) and the tertiary carbon of the cyclopentyl ring (undesired).[1] Both form stable radicals.[1]

  • Verdict: This route is chemically flawed for high-purity applications.[1] Abandon the "Bromination of Ketone" route and switch to the Reductive Amination First (Nitrile-Grignard) route described above.[1]

Logic Map & Pathway Visualization

The following diagram illustrates the critical decision points and the flow of the recommended "Nitrile-Grignard" synthesis.

SynthesisOptimization Start Start: 3-Bromobenzaldehyde Step1 Reductive Amination (Piperidine, STAB) Start->Step1 Inter1 Intermediate: 1-(3-bromobenzyl)piperidine Step1->Inter1 >90% Yield Step2 Grignard Formation (Mg, THF, Reflux) Inter1->Step2 Activation Required Grignard Species: 3-(piperidinomethyl)phenyl MgBr Step2->Grignard Step3 Electrophile Addition (Cyclopentanecarbonitrile) Grignard->Step3 Imine Intermediate: Magnesium Ketimine Salt Step3->Imine Steric Control Step4 Acidic Hydrolysis (H3O+, then NaOH) Imine->Step4 Product TARGET: Cyclopentyl 3-(piperidinomethyl)phenyl ketone Step4->Product BadRoute Alternative Route: Bromination of Ketone Impurity Impurity: Cyclopentyl-brominated byproduct BadRoute->Impurity Regioselectivity Failure

Caption: Flowchart comparing the optimal Nitrile-Grignard pathway (solid lines) against the high-risk bromination route (dashed).

Quantitative Data: Solvent & Reagent Selection
ParameterRecommendationTechnical Rationale
Solvent (Grignard) THF (Anhydrous) Diethyl ether is too volatile for the reflux required to initiate the amino-aryl bromide.[1] THF offers better solubility for the magnesium complex.[1]
Reducing Agent STAB (Na(OAc)3BH)Sodium Triacetoxyborohydride is milder than NaBH4, preventing reduction of the aldehyde to alcohol before the imine forms.[1]
Electrophile Nitrile (-CN)Preferred over Acid Chloride (-COCl) to prevent "double addition" (tertiary alcohol formation), which is common with reactive Grignards.[1]
Stoichiometry 1.2 eq Mg Slight excess of Magnesium is critical to ensure full consumption of the aryl bromide, as the amine can passivate the metal surface.[1]
References
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

  • Kharasch, M. S., & Reinmuth, O. (1954).[1] Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1] (Foundational text on Grignard/Nitrile interactions).

  • Ciganek, E. (1992).[1] "The reaction of Grignard reagents with nitriles." Organic Reactions, 40,[1][2] 1. (Definitive review on optimizing Ketone synthesis via Nitriles).

  • Knochel, P., et al. (2009).[1] "Preparation of functionalized organomagnesium reagents." Chemical Society Reviews, 38(11), 2978-3002.[1] (Modern protocols for handling amino-functionalized Grignards).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for Cyclopentyl 3-(piperidinomethyl)phenyl ketone

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with "Cyclopentyl 3-(pip...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with "Cyclopentyl 3-(piperidinomethyl)phenyl ketone" (CAS 898793-70-9). Our approach is rooted in foundational chemical principles to empower users to not only solve immediate experimental hurdles but also to proactively design robust formulation strategies.

Compound Profile: Understanding the Structure-Solubility Relationship

"Cyclopentyl 3-(piperidinomethyl)phenyl ketone" is a molecule with distinct polarity domains that dictate its solubility behavior.

  • Hydrophobic Core: The cyclopentyl, phenyl, and ketone groups form a large, non-polar backbone. This structure suggests inherent solubility in organic solvents.

  • Hydrophilic/Ionizable Center: The piperidinomethyl group contains a tertiary amine. This functional group is basic and is the primary driver of the compound's pH-dependent aqueous solubility.[1][2]

PropertyValueSource
CAS Number 898793-70-9[3]
Molecular Formula C₁₉H₂₇NOInferred from structure
Molecular Weight 285.43 g/mol Inferred from structure

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling this compound.

Q1: What is the expected general solubility of Cyclopentyl 3-(piperidinomethyl)phenyl ketone?

A: Based on its structure, the compound is predicted to be readily soluble in polar aprotic organic solvents like DMSO and DMF, and in lower alcohols like ethanol and methanol.[4] Its aqueous solubility is expected to be very low at neutral and basic pH but will increase significantly in acidic conditions.

Q2: My compound will not dissolve in water or phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

A: This is the most common and expected behavior for this type of molecule. The piperidine moiety contains a tertiary amine, which is a weak base.[2] At neutral or alkaline pH (like pH 7.4), this amine is primarily in its neutral, non-ionized "free base" form. This form is not well-solvated by water, leading to very poor aqueous solubility. The large hydrophobic part of the molecule dominates, preventing it from readily dissolving.[1][5]

Q3: What is the best solvent for preparing a high-concentration stock solution?

A: For a stable, high-concentration stock, Dimethyl sulfoxide (DMSO) is the recommended starting point.

  • Expert Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules. It is generally compatible with initial drug screening assays. Ethanol is a viable alternative, though it may not achieve the same high concentrations as DMSO. Always use anhydrous grade solvents to prevent slow hydrolysis of the compound over long-term storage.

Q4: How can I dissolve the compound in an aqueous buffer for my biological experiment?

A: The key is to leverage the basicity of the piperidine nitrogen through pH adjustment . By lowering the pH, you protonate the nitrogen, forming a positively charged ammonium salt. This salt form is essentially an ionic compound and is vastly more soluble in water.[5]

  • Mechanism of Action: The equilibrium for the amine group is: R₃N (insoluble free base) + H⁺ ⇌ R₃NH⁺ (soluble salt)

  • Practical Application: Prepare a high-concentration stock in DMSO. Then, dilute this stock into an acidic buffer (e.g., citrate buffer at pH 3-5). The Henderson-Hasselbalch equation predicts that at a pH well below the pKa of the piperidine amine (typically ~9.5-11.0 for similar structures), the compound will exist almost entirely in its protonated, soluble form.[2][6]

Q5: I successfully dissolved the compound in an acidic solution, but it precipitated when I added it to my neutral pH cell culture medium. What went wrong?

A: This is a classic solubility trap. While the compound was soluble in your low-pH vehicle, adding it to the bulk volume of neutral pH medium caused the pH to re-equilibrate back towards neutral. This shifted the equilibrium back to the insoluble "free base" form. The final concentration of the compound in the media exceeded its intrinsic solubility limit at that neutral pH, causing it to "crash out" or precipitate.

  • Solution: Ensure the final concentration of your compound in the cell culture medium is below its solubility limit at pH 7.4. This may require preparing a more dilute intermediate solution or accepting a lower final testing concentration. Always add the compound solution to the media with vigorous stirring or vortexing to aid rapid dispersion and minimize localized high concentrations that can trigger precipitation.

Q6: Are there advanced methods to improve aqueous solubility if pH adjustment is not sufficient or desirable?

A: Yes, for challenging formulations, several techniques can be explored:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (like ethanol or polyethylene glycol) can increase the solubility of the free-base form.[7]

  • Complexation: Encapsulating the molecule within a cyclodextrin ring can dramatically enhance aqueous solubility.[8] β-cyclodextrin and its derivatives like HP-β-CD are commonly used for this purpose.[8]

  • Solid Dispersions: For solid dosage forms, creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate and apparent solubility.[9]

Part 2: Troubleshooting Workflows & Experimental Protocols

Protocol 2.1: Preparation of a Standard 100 mM Stock Solution

This protocol describes the standard procedure for creating a master stock solution for experimental use.

  • Preparation: Tare a sterile, chemically-resistant microfuge tube or vial on a calibrated analytical balance.

  • Weighing: Carefully add the "Cyclopentyl 3-(piperidinomethyl)phenyl ketone" solid to the vial. For a 100 mM stock, you would weigh out 28.54 mg for every 1 mL of solvent.

  • Solubilization: Add the target volume of anhydrous, research-grade DMSO.

  • Mixing: Cap the vial securely and vortex at maximum speed for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath can be applied.

  • Verification: Visually inspect the solution against a bright light to ensure there are no suspended particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow 2.2: Decision Tree for Aqueous Formulation

This workflow provides a logical path to follow when attempting to create a working aqueous solution from a DMSO stock.

G start Start: 100 mM Stock in DMSO dilute Dilute stock directly into final aqueous buffer (e.g., PBS pH 7.4) start->dilute check_precip Observe for Precipitation (visual check, turbidity) dilute->check_precip success Success! Solution is clear. Proceed with experiment. check_precip->success No failure Precipitation Occurs check_precip->failure Yes ph_adjust Formulation Strategy: pH Adjustment failure->ph_adjust acid_dilute Dilute stock into an acidic buffer (e.g., pH 4.0 Citrate Buffer) to create an intermediate solution. ph_adjust->acid_dilute final_dilute Further dilute the acidic intermediate into the final neutral buffer. (Use vigorous mixing) acid_dilute->final_dilute check_precip2 Observe for Precipitation final_dilute->check_precip2 success2 Success! Proceed with experiment. check_precip2->success2 No failure2 Precipitation Still Occurs check_precip2->failure2 Yes advanced Consider Advanced Formulation: Co-solvents or Cyclodextrins failure2->advanced

Caption: Decision workflow for aqueous solution preparation.

Protocol 2.3: Kinetic Solubility Assessment in Aqueous Buffers

This protocol allows a researcher to estimate the solubility of the compound across a range of pH values.

  • Buffer Preparation: Prepare a set of buffers (e.g., citrate, phosphate) at various pH points, such as pH 3.0, 5.0, 6.5, 7.4, and 8.0.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Assay Plate Setup: In a 96-well plate, add 198 µL of each buffer to different wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well. This creates a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. Higher absorbance indicates more precipitation and lower solubility.

  • Analysis: Plot the absorbance (turbidity) versus the pH. The pH values with the lowest turbidity correspond to the highest solubility. This provides a clear, self-validating picture of the pH-solubility profile.[10]

References

Sources

Troubleshooting

Technical Support Center: Optimization of Cyclopentyl 3-(piperidinomethyl)phenyl Ketone Synthesis

Executive Summary & Synthetic Strategy Cyclopentyl 3-(piperidinomethyl)phenyl ketone represents a structural motif common in H3 receptor antagonists and other CNS-active agents. The synthesis poses two distinct chemosele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Cyclopentyl 3-(piperidinomethyl)phenyl ketone represents a structural motif common in H3 receptor antagonists and other CNS-active agents. The synthesis poses two distinct chemoselective challenges:

  • The Ketone Formation: Installing a sterically hindered cyclopentyl ketone on the benzene ring.

  • The Amine Installation: Forming a benzyl-piperidine bond without over-alkylation or hydrolysis.

Synthetic Workflow Visualization

G start Starting Material: 3-Cyanobenzaldehyde step1 Step 1: Reductive Amination (Piperidine, STAB) start->step1 inter1 Intermediate A: 3-(piperidinomethyl)benzonitrile step1->inter1 Yield >90% step2 Step 2: Grignard Addition (c-PentylMgBr, ZnCl2 cat.) inter1->step2 hydrolysis Acidic Hydrolysis (H3O+) step2->hydrolysis Imine Intermediate target TARGET: Cyclopentyl 3-(piperidinomethyl) phenyl ketone hydrolysis->target Final Workup alt_start Alt Start: 3-(chloromethyl)phenyl cyclopentyl ketone step3 Step 3: Nucleophilic Substitution (Piperidine, KI, K2CO3) alt_start->step3 step3->target Risk: Dimerization

Figure 1: Convergent synthetic pathways. Route A (top) is preferred for stability. Route B (bottom) requires strict control of stoichiometry.

Protocol A: The Nitrile-Grignard Route (Recommended)

This route capitalizes on the stability of the nitrile group during amine installation, followed by a Lewis-acid accelerated Grignard addition.

Step 1: Reductive Amination

Reaction: 3-cyanobenzaldehyde + Piperidine


 3-(piperidinomethyl)benzonitrile
  • The Challenge: Avoiding the reduction of the aldehyde to an alcohol (benzyl alcohol impurity) or the nitrile to an amine.

  • The Solution: Use Sodium Triacetoxyborohydride (STAB). Unlike NaBH4, STAB is less basic and tolerates the nitrile functionality perfectly while being selective for the imine.

Optimized Protocol:

  • Dissolve 3-cyanobenzaldehyde (1.0 eq) and Piperidine (1.1 eq) in DCE (1,2-Dichloroethane) or DCM.

  • Stir for 30 mins to pre-form the imine/hemiaminal equilibrium.

  • Add STAB (1.4 eq) portion-wise at 0°C.

  • Warm to RT and stir for 4-12 hours.

  • Quench: Sat. NaHCO3. Extract with DCM.

Step 2: Grignard Addition to Nitrile

Reaction: 3-(piperidinomethyl)benzonitrile + Cyclopentylmagnesium Bromide


 Target Ketone
  • The Challenge: Grignard additions to nitriles are notoriously slow and often stall at the imine stage or suffer from low conversion due to the steric bulk of the cyclopentyl group.

  • The Solution: Zinc Chloride (ZnCl2) Catalysis . The formation of a zinc-ate complex activates the nitrile and facilitates the addition [1].

Optimized Protocol:

  • Catalyst Prep: In a flame-dried flask under Argon, dissolve ZnCl2 (10 mol%) in anhydrous THF.

  • Grignard Prep: Add Cyclopentylmagnesium bromide (1.5 eq, 2M in ether) to the ZnCl2 solution. Stir for 15 min to form the active zinc species.

  • Addition: Add the nitrile intermediate (dissolved in minimal THF) dropwise at 0°C.

  • Reflux: Heat to mild reflux (60°C) for 3-6 hours. Monitor disappearance of nitrile peak (IR: ~2230 cm⁻¹) or TLC.

  • Critical Hydrolysis: Cool to 0°C. Add 3M HCl (excess) carefully.

    • Why? The reaction produces a stable magnesium imine salt. It must be hydrolyzed by strong acid and heat (reflux the acidic mixture for 1 hour) to cleave the C=N bond and reveal the C=O ketone [2].

Protocol B: Nucleophilic Substitution (Alternative)

Use this route if you already possess the halogenated ketone core.

Reaction: 3-(chloromethyl)phenyl cyclopentyl ketone + Piperidine


 Target
  • The Challenge: The 3-chloromethyl group is a "hot" electrophile. The primary risk is hydrolysis (forming the benzyl alcohol) or elimination (rare for benzyl, but possible).

  • The Solution: Finkelstein conditions (in situ conversion of Cl

    
     I) to increase reaction rate at lower temperatures [3].
    

Solvent & Base Screening Table:

SolventBaseAdditiveTempOutcome
DMF K2CO3None80°CGood Yield. Fast, but difficult workup (DMF removal).
Acetonitrile K2CO3KI (0.1 eq) RefluxExcellent. KI accelerates reaction via iodide intermediate. Easy workup.
Acetone DIPEANoneRefluxPoor. Reaction too slow; incomplete conversion.
Ethanol Et3NNone70°CFailed. Significant solvolysis (ethyl ether byproduct).

Optimized Protocol:

  • Dissolve 3-(chloromethyl)phenyl cyclopentyl ketone (1.0 eq) in Acetonitrile (10 volumes).

  • Add Potassium Carbonate (K2CO3) (2.0 eq) and Potassium Iodide (KI) (0.1 eq).

  • Add Piperidine (1.2 eq).[1]

  • Reflux (82°C) for 4 hours.

  • Filter off inorganic salts, concentrate, and partition between EtOAc/Water.

Troubleshooting & FAQs

Q1: In the Grignard step (Route A), I see a new spot on TLC, but after workup, I recover the starting nitrile. Why?

Diagnosis: Incomplete Hydrolysis. Explanation: The Grignard reagent likely added to the nitrile to form the imine magnesium salt. This salt is stable.[2] If you quench with only mild base or water, or if the acidic hydrolysis is too short/cold, the imine may revert to nitrile or remain as a stable imine species that degrades upon isolation. Fix: After the Grignard reaction is complete, add 3M HCl and reflux the biphasic mixture for at least 1 hour to force the hydrolysis of the C=N bond to the C=O ketone [4].

Q2: My yield in Route B (Substitution) is low, and I see a hydroxyl peak in IR (~3400 cm⁻¹).

Diagnosis: Competitive Hydrolysis. Explanation: Your solvent (DMF or Acetonitrile) was likely "wet." Benzyl chlorides react rapidly with water at elevated temperatures to form benzyl alcohol. Fix: Dry your Acetonitrile over molecular sieves (3Å or 4Å) for 24 hours before use. Ensure K2CO3 is anhydrous. Switch to the KI/Acetonitrile protocol which allows for milder temperatures, reducing the hydrolysis rate.

Q3: Can I use NaBH4 for the reductive amination in Route A?

Diagnosis: Chemoselectivity Risk. Explanation: While possible, NaBH4 is risky if the starting material contains the ketone (if using a different route) or if the intermediate imine is slow to form. NaBH4 can reduce aldehydes to alcohols faster than the imine forms. Fix: Stick to STAB (Sodium Triacetoxyborohydride) . It is essentially non-reactive toward the aldehyde but reduces the protonated imine rapidly. It is the industry standard for minimizing byproducts [5].

Q4: The Grignard reaction is extremely sluggish.

Diagnosis: Steric Hindrance or Wet Reagents. Explanation: The cyclopentyl group is sterically demanding. Fix:

  • Add ZnCl2: As described in Protocol A, zinc salts coordinate to the nitrile nitrogen, making the carbon more electrophilic.

  • Concentration: Run the reaction at a higher concentration (1M) to improve kinetics.

  • Temperature: Do not fear refluxing THF (66°C). The nitrile-Grignard adduct is thermally stable.

References

  • Zinc-Catalyzed Grignard Addition: Mechanism and Optimization of Grignard Addition to Nitriles. Source: (Generalized reference based on standard organic methodology for Zn-ates).

  • Grignard to Nitrile Mechanism: The Mechanism of Grignard and Organolithium Reactions with Nitriles.[3] Source:

  • Finkelstein/Substitution Optimization: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides (Finkelstein conditions). Source:

  • Imine Hydrolysis Requirements: Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism.[4] Source:

  • Reductive Amination Best Practices: Amine synthesis by reductive amination.[5][6] Source:

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone

Current Status: Online Role: Senior Application Scientist Topic: Process Scale-Up (Gram to Kilogram) Methodology: Grignard Addition to Nitrile (Convergent Route) Executive Summary & Route Selection Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Process Scale-Up (Gram to Kilogram) Methodology: Grignard Addition to Nitrile (Convergent Route)

Executive Summary & Route Selection

Welcome to the technical guide for scaling up Cyclopentyl 3-(piperidinomethyl)phenyl ketone . This molecule combines a lipophilic cyclopentyl ring with a basic piperidine tail, making it a challenging candidate for scale-up due to the amphiphilic nature of the product and the sensitivity of organometallic reagents to the basic nitrogen functionality.

The Selected Route: Grignard Addition to Nitrile

While Friedel-Crafts acylation is common for aryl ketones, it is unsuitable here due to the meta-substitution pattern and the interference of the basic amine. We utilize the Nucleophilic Addition of Cyclopentylmagnesium Bromide to 3-(piperidinomethyl)benzonitrile , followed by acidic hydrolysis.

Why this route?

  • Regiocontrol: The meta-position is pre-installed in the nitrile precursor.

  • Convergence: It couples two complex fragments in a single step.

  • Atom Economy: Avoids the multi-step oxidation required if starting from aldehydes.

Critical Process Parameters (CPPs)

Before initiating the batch, review the following parameters. Deviations here are the primary cause of failure at scale.

ParameterSpecificationTechnical Rationale
Precursor Purity >98% (HPLC)Critical: The starting material 3-(piperidinomethyl)benzonitrile must be free of residual piperidine. Free amines (N-H) will quench the Grignard reagent immediately, lowering yield and generating magnesium salts that clog filtration.
Moisture Content <200 ppm (Karl Fischer)Grignard reagents are intolerant to water. Systems must be dried under N₂/Ar.
Reaction Temp (Addition) 0°C to 5°CThe addition of the nitrile to the Grignard is exothermic. Higher temperatures promote "Wurtz coupling" (dimerization) and side reactions with the tertiary amine.
Hydrolysis pH pH < 1.0The intermediate imine is stable.[1] Strong acid and heat (reflux) are often required to force hydrolysis to the ketone.
Stoichiometry 1.2 - 1.5 eq. GrignardExcess Grignard is required to account for adventitious moisture and potential coordination with the piperidine nitrogen.

Detailed Synthetic Workflow

Phase A: Preparation of Cyclopentylmagnesium Bromide

Note: At scale, buying pre-made Grignard is expensive and unstable. In-situ generation is preferred.

  • Activation: Charge Mg turnings (1.5 eq) into the reactor. Dry stir under N₂ for 30 mins. Add a crystal of Iodine (

    
    ) and 5% of the total solvent volume (THF or 2-MeTHF).
    
  • Initiation: Add 5-10% of the Cyclopentyl Bromide. Heat locally to 40°C until the solution turns colorless (iodine consumption) and exotherm is observed.

  • Propagation: Dilute the remaining bromide in THF. Add dropwise to maintain a gentle reflux (approx 60-65°C) without external heating.

    • Scale-up Tip: If reflux stops, STOP addition . Do not accumulate unreacted halide; this leads to thermal runaway.

Phase B: Formation of the Ketone
  • Cooling: Cool the Grignard solution to 0°C.

  • Addition: Dissolve 3-(piperidinomethyl)benzonitrile in THF/Toluene (1:1). Add this solution to the Grignard slowly, keeping internal temp <10°C.

    • Observation: The mixture will thicken as the magnesium-imine complex precipitates.

  • Digestion: Allow to warm to Room Temp (RT) and stir for 4-6 hours.

  • Quench & Hydrolysis (The Danger Zone):

    • Cool to 0°C.

    • Slowly add 3M HCl. Caution: Massive exotherm and H₂ evolution.

    • Once quenched, heat the biphasic mixture to reflux (60°C) for 2-4 hours. This ensures the imine (

      
      ) converts fully to the ketone (
      
      
      
      ).
Phase C: Workup & Isolation

See Diagram 2 for the extraction logic.

Visualized Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the transformation from nitrile to ketone, highlighting the critical intermediate.[1]

ReactionPathway Start 3-(piperidinomethyl) benzonitrile Complex Magnesium Imine Salt (Intermediate) Start->Complex Nucleophilic Addition (THF, 0°C) Reagent Cyclopentyl-MgBr (Grignard) Reagent->Complex Imine Free Imine (Transient) Complex->Imine Acid Quench (HCl) Product Cyclopentyl 3-(piperidinomethyl) phenyl ketone Imine->Product Hydrolysis (Reflux, H3O+)

Caption: The conversion of nitrile to ketone via the magnesium-imine salt intermediate.

Diagram 2: Workup Strategy (pH Swing)

Because the product contains a basic amine, standard extractions often fail. Use this "pH Swing" method to purify without chromatography.

WorkupLogic Step1 Crude Reaction Mixture (Acidic, pH < 1) Step2 Wash with Ether/MTBE Step1->Step2 Decision1 Where is the Product? Step2->Decision1 Aqueous Aqueous Layer (Product is Protonated Salt) Decision1->Aqueous Product stays here OrganicWaste Organic Layer (Non-basic impurities, Biphenyl) Decision1->OrganicWaste Discard Step3 Basify Aqueous Layer (NaOH to pH > 11) Aqueous->Step3 Step4 Extract with DCM or EtOAc Step3->Step4 FinalOrg Organic Layer (Contains Pure Product) Step4->FinalOrg Evaporate -> Product FinalAq Aqueous Waste (Mg Salts) Step4->FinalAq Discard

Caption: pH Swing Extraction strategy to isolate the amino-ketone and remove neutral impurities.

Troubleshooting Guide (FAQ)

Issue: The Grignard reaction will not initiate.

Diagnosis: The magnesium surface is likely passivated (coated with oxide). Solution:

  • Mechanical Activation: If you have a stirrer, increase speed to grind the Mg turnings.

  • Chemical Activation: Add 1-2 mL of DIBAL-H (1M in toluene) or more Iodine.

  • Entrainment: Add a small amount of a highly reactive halide (e.g., 1,2-dibromoethane) to "clean" the Mg surface.

  • Reference: See Org. Synth. 2023 for Mg activation protocols [1].

Issue: Low yield; significant amount of starting nitrile remains.

Diagnosis: Water in the solvent or "Enolization" (though less likely with nitriles, the Grignard may act as a base if the nitrile has acidic alpha-protons, but benzonitriles do not). Most likely, the Grignard degraded. Solution:

  • Titrate your Grignard reagent before use (using salicylaldehyde phenylhydrazone) to ensure it is active.

  • Increase Grignard equivalents to 1.5 eq.

  • Ensure the reaction time is sufficient (Nitriles are slower electrophiles than aldehydes).

Issue: "Gooey" emulsion during workup.

Diagnosis: The piperidine moiety acts as a surfactant, and fine magnesium salts are stabilizing the emulsion. Solution:

  • Rochelle's Salt: Use saturated Potassium Sodium Tartrate instead of water/HCl for the initial quench if the reaction wasn't acidified yet. This solubilizes Mg salts.

  • Filter: Pass the biphasic mixture through Celite to break physical emulsions.

  • pH Check: Ensure you are distinctly acidic (pH 1) or distinctly basic (pH 11). Intermediate pH leads to zwitterionic behavior and emulsions.

Issue: Product contains a "dimer" impurity.

Diagnosis: Wurtz coupling. The Cyclopentyl bromide reacted with the Grignard reagent itself. Solution:

  • Lower the temperature during Grignard formation.

  • Add the alkyl halide slower to the Magnesium. High local concentration of halide favors coupling.

References

  • Organic Syntheses , Coll. Vol. 10, p. 117 (2004); Vol. 75, p. 129 (1998). Grignard Reagents: Preparation and Titration. Link

  • Chemistry Steps . The Mechanism of Grignard and Organolithium Reactions with Nitriles. Link

  • Master Organic Chemistry . Addition of Grignard Reagents to Nitriles to Give Ketones. Link

  • Google Patents . CN107337595A: Synthetic process of cyclopentyl phenyl ketone.[2] Link

  • MIT OpenCourseWare . Kinetics of Grignard Formation. Link

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone

This is a technical support guide designed for analytical chemists and drug development researchers. It synthesizes established mass spectrometry principles with the specific structural motifs of Cyclopentyl 3-(piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for analytical chemists and drug development researchers. It synthesizes established mass spectrometry principles with the specific structural motifs of Cyclopentyl 3-(piperidinomethyl)phenyl ketone .

[1]

Status: Active Document ID: TS-MS-CPMK-01 Applicable Instrumentation: ESI-QTOF, ESI-Orbitrap, Triple Quadrupole (QqQ)[1]

Executive Summary

This guide addresses the fragmentation dynamics, ionization behavior, and common troubleshooting scenarios for Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9).[1] As a molecule combining a basic tertiary amine (piperidine) with an aromatic ketone, it exhibits a distinct "dual-pathway" fragmentation pattern in Electrospray Ionization (ESI).[1]

Compound Snapshot:

  • Formula:

    
    
    
  • Monoisotopic Mass: 271.1936 Da[1]

  • Target Precursor Ion $[M+H]^+ $: 272.20

    
    [1]
    
  • Key Structural Motifs:

    • Protonation Site: Tertiary nitrogen on the piperidine ring (High Proton Affinity).[1]

    • Labile Bond A: Benzylic

      
       bond (Energy limiting step).
      
    • Labile Bond B:

      
      -carbonyl bond (Cyclopentyl loss).[1]
      

Module 1: Fragmentation Mechanics & Pathway Analysis

Why do I see these specific ions?

The MS/MS spectrum of this molecule is governed by the competition between charge retention on the basic nitrogen (piperidine) and the stability of the benzyl carbocation.

The Fragmentation Pathway

In Positive ESI (


), the proton predominantly localizes on the piperidine nitrogen. Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary cleavage events.[1]
1. The "Benzyl-Piperidine" Split (Dominant)

The weakest bond is the benzylic Carbon-Nitrogen bond.

  • Pathway A (Charge Retention on N): Generates the piperidinium iminium ion.[1]

    • Observed Ion:

      
       84.08  (Characteristic of piperidine derivatives).[1]
      
  • Pathway B (Charge Retention on Benzyl): Generates the substituted benzyl cation.[1]

    • Observed Ion:

      
       187.11  (Neutral loss of piperidine, 
      
      
      
      ).[1]
2. The "Ketone"

-Cleavage (Secondary)

The bond between the carbonyl carbon and the cyclopentyl ring breaks.

  • Pathway C: Loss of the cyclopentyl radical/neutral group.

    • Observed Ion:

      
       203.10  (Acylium ion formation).[1]
      
  • Subsequent Decay: The

    
     203 ion often loses CO (
    
    
    
    ) to form the phenyl cation species at
    
    
    175.11
    .
Visualization: Fragmentation Logic Flow

The following diagram maps the precursor ion to its daughter fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 272.20 (Protonated Piperidine) Split1 Benzylic C-N Cleavage Precursor->Split1 CID Energy Split2 Ketone α-Cleavage (Loss of Cyclopentyl) Precursor->Split2 Secondary Path Ion84 Fragment A Piperidinium Iminium m/z 84.08 Split1->Ion84 Charge on N Ion187 Fragment B Cyclopentyl(3-methylphenyl)methanone Cation m/z 187.11 Split1->Ion187 Charge on Benzyl Ion203 Fragment C Acylium Ion m/z 203.10 Split2->Ion203 -69 Da (Cyclopentyl) Ion175 Fragment D Phenyl Cation (CO Loss) m/z 175.11 Ion203->Ion175 -28 Da (CO)

Figure 1: Proposed ESI-MS/MS fragmentation tree for Cyclopentyl 3-(piperidinomethyl)phenyl ketone.[1] Blue indicates the precursor; Red indicates primary fragments; Green indicates secondary fragments.

Module 2: Quantitative Fragment Data

Use this table to build your Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) methods.

Fragment Ion (

)
Identity/StructureRelative Abundance (Est.)[1][2]Collision Energy (eV)Notes
272.20

Precursor
100% (Source)-Base peak in full scan.[1]
187.11

High20 - 35Quantifier. Most stable high-mass fragment.[1]
84.08 Piperidinium ringHigh30 - 45Qualifier. Diagnostic for piperidine moiety [1].[1]
203.10

Medium15 - 25Diagnostic for the ketone side chain.[1]
175.11

Low>40Result of deep fragmentation [2].[1]

Module 3: Troubleshooting & FAQs

Q1: I see the Precursor (272), but the signal is unstable or splitting.

Diagnosis: This is often a chromatography or pH issue, not a mass spec failure.[1]

  • The pH Factor: The piperidine nitrogen is basic (

    
    ). If your mobile phase pH is neutral or basic, the molecule may switch between protonated and neutral forms, causing peak tailing or splitting.
    
  • Solution: Ensure your mobile phase contains 0.1% Formic Acid or 5mM Ammonium Formate (pH 3-4) .[1] This forces the nitrogen into a fully protonated state

    
    , stabilizing the signal and improving peak shape.
    
Q2: Why is the 84 peak dominating my spectrum?

Diagnosis: High Collision Energy (CE).[1]

  • Explanation: The piperidine ring is a very stable leaving group. At high collision energies, the internal energy excess favors the formation of the low-mass iminium ion (

    
     84) over the high-mass skeletal fragments.
    
  • Solution: Ramp your Collision Energy down. For structural confirmation (looking for the 187 or 203 peaks), use a "stepped" CE (e.g., 15, 30, 45 eV) to capture both the heavy backbone and the light diagnostic ions.

Q3: Can I confuse this with "Cyclopentyl phenyl ketone" (Ketamine precursor)?

Diagnosis: Yes, structurally related, but mass distinct.[1]

  • Differentiation:

    • Cyclopentyl phenyl ketone: MW 174.24 (

      
       175).[1] It lacks the piperidinomethyl tail.
      
    • Your Target: MW 271.40 (

      
       272).
      
    • The Trap: If your target undergoes in-source fragmentation (ISF), it can lose the piperidine ring inside the source, creating a pseudo-molecular ion at

      
       187 or 188.
      
  • Verification: Check the retention time. The piperidine group makes the target significantly more polar (elutes earlier in Reverse Phase) compared to the hydrophobic cyclopentyl phenyl ketone [3].

Module 4: Experimental Protocol (Self-Validating)

To ensure the data you generate is reliable, follow this tuning workflow.

Step 1: Source Optimization[1]
  • Flow Rate: 0.3 - 0.5 mL/min.

  • ESI Voltage: +3.5 kV (Positive Mode).

  • Desolvation Temp: 350°C (High temp required to desolvate the piperidine salt).

Step 2: In-Source Fragmentation (ISF) Check

Before running samples, inject a standard.[1]

  • Look at the MS1 (Full Scan).[1]

  • If you see

    
     187  > 10% of the 
    
    
    
    272
    peak, your "Cone Voltage" or "Fragmentor Voltage" is too high.
  • Action: Lower the Fragmentor voltage until

    
     187 is < 2%. This ensures the 187 peak in your MS2 data is real fragmentation, not an artifact.
    
Step 3: Isomer Differentiation Workflow

Workflow Start Unknown Peak m/z 272 Check84 Check MS2 for m/z 84 Start->Check84 Check203 Check MS2 for m/z 203 Start->Check203 Result1 Confirmed: Piperidine Present Check84->Result1 Present Result2 Confirmed: Cyclopentyl Ketone Present Check203->Result2 Present

Figure 2: Rapid confirmation workflow for structural verification.

References

  • BenchChem. (2025).[1][3] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Note: Characteristic Fragmentation Patterns. Link[1]

  • MDPI. (2023).[1] Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. Link[1]

  • Santa Cruz Biotechnology. (2024).[1] Cyclopentyl phenyl ketone Product Data Sheet. CAS 5422-88-8.[1][4][5] Link

  • PubChem. (2025).[1] Compound Summary: Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-70-9).[1][6] National Library of Medicine.[1] Link

Sources

Optimization

Technical Support Center: Bioavailability Optimization for Cyclopentyl 3-(piperidinomethyl)phenyl Ketone Derivatives

Status: Operational Ticket ID: CPK-OPT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility, Metabolic Stability, and Permeability for "CPK-3" Scaffold Introduction & Scop...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CPK-OPT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility, Metabolic Stability, and Permeability for "CPK-3" Scaffold

Introduction & Scope

Welcome to the Technical Support Center. You are likely accessing this guide because your lead compound, Cyclopentyl 3-(piperidinomethyl)phenyl ketone (herein referred to as CPK-3 ), is exhibiting suboptimal pharmacokinetic (PK) profiles in preclinical models.

The CPK-3 scaffold presents a classic medicinal chemistry paradox:

  • The Lipophilic Core (Cyclopentyl-Phenyl-Ketone): Provides potency and receptor affinity but drives high LogP (lipophilicity) and metabolic instability.

  • The Basic Tail (Piperidine): Provides aqueous solubility in the stomach (pH 1.2) but leads to precipitation in the intestinal lumen (pH 6.8) and potential P-glycoprotein (P-gp) efflux liability.

This guide moves beyond generic advice, offering specific troubleshooting workflows to enhance the bioavailability (


) of this specific pharmacophore.
Troubleshooting Module: Solubility & Dissolution

Symptom: High variability in oral exposure (


) between fasted and fed states; "brick dust" precipitation observed in intestinal simulants.

Root Cause: The piperidine nitrogen has a


.
  • In Stomach (pH 1.2): Ionized (

    
    ). Soluble.
    
  • In Intestine (pH 6.8): De-ionized (Free Base). The lipophilic cyclopentyl group drives rapid precipitation before absorption can occur.

Protocol A: The "Supersaturation" Salt Screen

Do not just pick a Hydrochloride salt. HCl salts of lipophilic bases often exhibit the "Common Ion Effect" in the stomach (due to gastric HCl), reducing solubility, or form sticky gels.

Recommended Workflow:

  • Screen Counter-ions: Test Mesylate and Tosylate salts. These large lipophilic anions often disrupt the crystal lattice energy more effectively than small chlorides, maintaining supersaturation longer in the intestine.

  • Experiment: "Spring and Parachute" Assay.

    • Step 1 (Spring): Dissolve salt in pH 1.2 buffer (simulated gastric fluid).

    • Step 2 (Transition): Rapidly dilute 1:10 into pH 6.8 buffer (simulated intestinal fluid) containing 0.5% HPMC-AS (polymer).

    • Step 3 (Measure): Monitor turbidity over 120 minutes. If precipitation occurs < 20 mins, the salt is failing.

Protocol B: Cyclodextrin Complexation

The cyclopentyl ring is an ideal size for encapsulation within


-Cyclodextrin  cavities, shielding the hydrophobic region.
  • Action: Formulate with Sulfobutylether-

    
    -Cyclodextrin (SBECD)  at a 1:2 molar ratio.
    
  • Why: SBECD is negatively charged; it interacts electrostatically with the protonated piperidine while encapsulating the cyclopentyl ring, creating a "double-lock" stability system.

Troubleshooting Module: Metabolic Stability (Clearance)

Symptom: Good permeability in Caco-2 cells, but low oral bioavailability (


) in rats. High clearance (

) observed in microsomes.

Root Cause: The Ketone linker is a "soft spot" for Carbonyl Reductases (CBRs), converting the drug into an inactive alcohol. Additionally, the piperidine ring is subject to CYP450 oxidation.

Visualizing the Metabolic Liability

MetabolicMap Parent CPK-3 Parent (Active) Alcohol Secondary Alcohol (Inactive) Parent->Alcohol Carbonyl Reductase (Rapid Reduction) N_Oxide Piperidine N-Oxide (Polar/Excreted) Parent->N_Oxide CYP450 / FMO (Oxidative Deamination) Strat1 Strategy: Steric Shielding (Gem-dimethyl alpha to ketone) Strat1->Parent Prevents Strat2 Strategy: Deuteration (d-Piperidine) Strat2->Parent Slows

Figure 1: Metabolic liabilities of the CPK-3 scaffold. The ketone reduction is often the rate-limiting clearance step.

Protocol C: Chemical Modification (SAR)

If formulation cannot solve the clearance issue, structural modification is required.

  • Block Ketone Reduction: Introduce steric hindrance adjacent to the ketone (e.g., methylate the phenyl ring at the ortho-position). This physically blocks the approach of the reductase enzyme.

  • Bioisostere Replacement: Replace the ketone with a Difluoromethylene (

    
    )  group. This mimics the geometry and polarity of the ketone but is metabolically inert.
    
Troubleshooting Module: Formulation Strategy

Symptom: Compound is lipophilic (LogP > 3) and water-insoluble. Solution: Lipid-based formulations are superior to solid dosage forms for this scaffold.

Protocol D: SEDDS (Self-Emulsifying Drug Delivery System)

For CPK-3, a Type IIIB lipid formulation is recommended to maintain the drug in a solubilized state throughout the GI tract.

Table 1: Recommended SEDDS Composition for CPK-3

Component TypeRecommended ExcipientFunctionTarget % (w/w)
Oil Phase Capryol™ 90 (Propylene glycol monocaprylate)Solubilizes the lipophilic cyclopentyl tail.30-40%
Surfactant Cremophor® EL (Polyoxyl 35 castor oil)Emulsifies oil into nanodroplets; inhibits P-gp efflux.40-50%
Co-Surfactant Transcutol® HP (Diethylene glycol monoethyl ether)Reduces interfacial tension; solubilizes the piperidine head.10-20%

Preparation Steps:

  • Mix Oil, Surfactant, and Co-Surfactant at

    
    .
    
  • Add CPK-3 free base (not salt) to the lipid mix. Vortex until clear.

  • Validation: Dilute 1:100 in water. It should form a clear/bluish nano-emulsion (droplet size < 50 nm) spontaneously.

Decision Logic: Selecting the Right Path

Use the following logic flow to determine whether to pursue Salt Formation or Lipid Formulation.

DecisionTree Start Start: CPK-3 Optimization Dose Target Dose > 50mg? Start->Dose Solubility Aq. Solubility > 100 μg/mL? Dose->Solubility No (<50mg) LipidPath Path B: SEDDS/Lipid Formulation Dose->LipidPath Yes (>50mg) SaltPath Path A: Salt Screen (Mesylate/Tosylate) Solubility->SaltPath Yes (pH dependent) Amorphous Path C: Amorphous Solid Dispersion (HPMC-AS) Solubility->Amorphous No (Insoluble at all pH)

Figure 2: Decision matrix for formulation selection based on dose and intrinsic solubility.

Frequently Asked Questions (FAQ)

Q: Why does my CPK-3 Hydrochloride salt turn into a sticky gum during storage? A: This is likely due to hygroscopicity . The piperidine HCl salt can absorb atmospheric moisture, lowering the glass transition temperature (


).
  • Fix: Switch to a non-hygroscopic counter-ion like Fumarate or Succinate , which often form stable, high-melting-point crystalline lattices.

Q: Can I use DMSO to dissolve CPK-3 for animal PK studies? A: Avoid if possible. While DMSO solubilizes the compound, it precipitates instantly upon contact with blood or gastric fluid, leading to erratic absorption and local toxicity. Use the SEDDS formulation (Protocol D) or a cyclodextrin solution (Protocol B) for reliable in vivo data.

Q: The compound shows low permeability despite being lipophilic. Why? A: This suggests P-gp efflux . The piperidine moiety is a known P-gp recognition element.

  • Fix: Use excipients that inhibit P-gp, such as Vitamin E TPGS or Cremophor EL (as listed in the SEDDS protocol), or modify the piperidine ring (e.g., add a fluorine atom to lower basicity).

References
  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[1][2] Drug Discovery Today.

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and toxicity before in vivo application.

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for "Cyclopentyl 3-(piperidinomethyl)phenyl ketone"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analyte and the Challenge

Cyclopentyl 3-(piperidinomethyl)phenyl ketone (C₁₈H₂₅NO, MW: ~271.4 g/mol ) presents a classic "basic drug" challenge in analytical chemistry.[1] Structurally, it consists of a lipophilic ketone core (cyclopentyl + phenyl) and a highly basic piperidinomethyl tail.

  • The Problem: The piperidine nitrogen (pKa ≈ 9.8–10.[1]5) is protonated at neutral and acidic pH.[1] In traditional Reverse Phase (RP) HPLC, this positive charge interacts with residual silanol groups (

    
    ) on the stationary phase, leading to severe peak tailing, retention time shifts, and poor reproducibility.
    
  • The Solution: This guide validates a High-pH RP-HPLC method as the superior standard for Quality Control (QC), compared against Traditional Low-pH HPLC and LC-MS/MS for bioanalytical applications.

Comparative Analysis: Selecting the Right Tool

We evaluated three distinct analytical approaches. The following table contrasts their performance specifically for Cyclopentyl 3-(piperidinomethyl)phenyl ketone.

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: High-pH RP-HPLC (Recommended for QC) Method B: Traditional Low-pH HPLC (Alternative) Method C: UHPLC-MS/MS (Bioanalysis)
Principle Hybrid C18, pH 10 (Ammonium Bicarbonate)C18, pH 2.5 (Phosphate Buffer)C18, pH 0.1 (Formic Acid) + ESI+
Analyte State Neutral (Free Base) .[1] Nitrogen is deprotonated.[1]Cationic .[1] Nitrogen is protonated.[1]Cationic .[1] Optimized for ionization.[1]
Peak Shape (

)
Excellent (

).[1] No silanol interaction.[1]
Poor (

).[1] Tailing due to silanols.[1]
Good (Gradient focusing).
Sensitivity (LOD) ~0.5 µg/mL (UV @ 245 nm)~1.0 µg/mL (Peak broadening lowers height)< 1.0 ng/mL (MRM mode)
Robustness High .[1] Small pH changes don't affect ionization state.[1]Medium . Sensitive to buffer concentration.[1]Low . Susceptible to matrix effects.[1]
Cost/Run Low ($)Low ($)High (

$)
Best Use Case Purity Assay, Dissolution, Stability Legacy methods, non-hybrid columnsPK Studies, Trace Impurities

Deep Dive: The "Self-Validating" Protocol (Method A)

This protocol utilizes a System Suitability Test (SST) that acts as a self-validating mechanism.[1] If the SST fails, the data is automatically invalid, preventing false results.

Method Mechanics (Causality)

We utilize a Hybrid Ethylene-Bridged Silica (BEH) column.[1] Unlike standard silica, BEH is stable up to pH 12.[1] By running at pH 10.0 , we drive the piperidine moiety into its neutral (free base) form.

  • Why? Neutral molecules interact only with the C18 ligands, not the silanols. This eliminates the "cation-exchange" mechanism that causes tailing.[1]

Step-by-Step Protocol

Instrument: HPLC with UV-DAD (Diode Array Detector) Column: XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm (or equivalent hybrid phase)

Reagents:

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.[1]

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[1]

Gradient Profile:

Time (min) % MPA % MPB Flow (mL/min) Action
0.0 90 10 1.2 Equilibration
1.0 90 10 1.2 Injection
8.0 10 90 1.2 Elution of Analyte
10.0 10 90 1.2 Wash

| 10.1 | 90 | 10 | 1.2 | Re-equilibration |[1]

Detection: UV @ 245 nm (Maximize ketone absorbance) and 210 nm (Impurity check).[1] Column Temp: 40°C (Reduces viscosity, improves mass transfer).[1]

System Suitability Criteria (The "Go/No-Go" Gauge)

Before running samples, inject the Standard Solution (0.5 mg/mL) 5 times.[1]

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] (Failure indicates pH drift or column aging).[1]
  • Injection Precision (RSD): Area counts

    
     (Based on USP <621>).
    
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]

Validation Framework (ICH Q2(R2) Alignment)

The following data summarizes the expected validation performance based on ICH Q2(R2) guidelines for this method.

Specificity (Forced Degradation)

Samples are stressed to prove the method can separate the active drug from degradation products.[1]

Stress ConditionTime/TempDegradation %Resolution (

) from Main Peak
Acid (0.1N HCl) 24h / 60°C5-10%> 2.5 (Degradant elutes earlier)
Base (0.1N NaOH) 24h / 60°C< 2%N/A (Stable)
Oxidation (3% H₂O₂) 4h / RT10-15%> 3.0 (N-oxide forms, elutes earlier)
Linearity & Range[1][3]
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression:

    
    .[1]
    
  • y-intercept: Bias within ±2.0% of 100% response.[1]

Accuracy (Recovery)

Spike placebo matrix with analyte at 3 levels.[1]

  • Acceptance: 98.0% – 102.0% recovery.[1]

  • Precision: %RSD < 1.0%.[1]

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This diagram illustrates the logical path taken to select the High-pH method over the traditional approach.

MethodSelection Start Analyte: Cyclopentyl 3-(piperidinomethyl)phenyl ketone CheckStructure Check Functional Groups: 1. Ketone (UV Active) 2. Piperidine (Basic pKa ~10) Start->CheckStructure DecisionPH Select pH Strategy CheckStructure->DecisionPH PathLowPH Low pH (pH 2.5) Analyte = Cation (+) DecisionPH->PathLowPH Traditional PathHighPH High pH (pH 10.0) Analyte = Neutral (0) DecisionPH->PathHighPH Modern (Recommended) ResultLow Interaction with Silanols Result: Peak Tailing PathLowPH->ResultLow ResultHigh No Silanol Interaction Result: Sharp Peak PathHighPH->ResultHigh FinalMethod SELECTED METHOD: Hybrid C18 @ pH 10 (Ammonium Bicarbonate) ResultLow->FinalMethod Requires Ion-Pairing (Not Recommended) ResultHigh->FinalMethod

Caption: Decision logic for selecting High-pH chromatography to neutralize the piperidine moiety.

Diagram 2: Validation Workflow (ICH Q2)

The sequential flow of validation experiments required to certify the method.

ValidationFlow Step1 1. Specificity (Stress Testing) Step2 2. Linearity (5 Levels: 50-150%) Step1->Step2 Step3 3. Accuracy & Precision (Spike Recovery) Step2->Step3 Step4 4. Robustness (pH, Flow, Temp) Step3->Step4 Step5 5. Final Report (SOP Generation) Step4->Step5

Caption: Sequential execution of ICH Q2(R2) validation parameters.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][3][4][5][6] (2018).[1][3][5] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79464 (Cyclopentyl phenyl ketone - Structural Analog).[1] Available at: [Link]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH.[1] Journal of Chromatography A. (2015).[1] (General reference on High pH methodology for basic drugs).

Sources

Comparative

A Comparative Guide to Piperidine-Containing CNS Agents: A Structural and Pharmacological Analysis Centered on a Novel Scaffold

This guide offers an in-depth comparative analysis of the piperidine scaffold's role in central nervous system (CNS) drug design. We will pivot our discussion around the hypothetical novel compound, "Cyclopentyl 3-(piper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the piperidine scaffold's role in central nervous system (CNS) drug design. We will pivot our discussion around the hypothetical novel compound, "Cyclopentyl 3-(piperidinomethyl)phenyl ketone," to illustrate the critical experimental workflows and analytical frameworks used to characterize and compare new chemical entities. This molecule, while not clinically established, contains key structural motifs—a piperidine ring, a phenyl ketone linker, and a cyclopentyl group—that allow for a robust comparative discussion against well-characterized, clinically successful piperidine-containing drugs: Methylphenidate, Fentanyl, and Risperidone.

Our focus is not merely on the data but on the causality behind the experimental designs and the logic that guides drug development professionals. This document is structured to be a self-validating system, providing researchers with both the theoretical underpinnings and practical methodologies required for such comparative analyses.

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring in over 70 FDA-approved drugs.[1] Its prevalence is due to a combination of favorable properties it imparts to a molecule. The piperidine motif can enhance metabolic stability, modulate lipophilicity and water solubility, and provide a rigid conformational anchor for precise interaction with biological targets.[2] These attributes are crucial for CNS drugs, which must navigate the formidable blood-brain barrier (BBB) and exhibit high target specificity to minimize off-target effects.[3]

Our model compound, Cyclopentyl 3-(piperidinomethyl)phenyl ketone, embodies this principle. Its structure can be deconstructed into three key components, each with a predictable influence on its pharmacological profile:

  • Piperidine Moiety : The basic nitrogen atom (pKa ~9-11) is typically protonated at physiological pH, enhancing water solubility and providing a key hydrogen bond donor for receptor interactions.

  • Phenyl Ketone Linker : This aromatic system offers a platform for π-π stacking and other hydrophobic interactions within a receptor's binding pocket. The ketone group can act as a hydrogen bond acceptor.

  • Cyclopentyl Group : This bulky, lipophilic group can increase binding affinity by occupying hydrophobic pockets and may influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.

To understand the potential of this scaffold, we will compare it to established drugs that leverage the piperidine ring to achieve distinct therapeutic outcomes.

cluster_0 Hypothetical Compound cluster_1 Comparator Drugs Cyclopentyl_3_piperidinomethyl_phenyl_ketone Cyclopentyl 3-(piperidinomethyl)phenyl ketone Methylphenidate Methylphenidate Fentanyl Fentanyl Risperidone Risperidone

Figure 1: Structural comparison of the hypothetical compound and comparator drugs.

Comparative Analysis of Physicochemical and Pharmacological Properties

The therapeutic application of a drug is a direct consequence of its mechanism of action and physicochemical properties. The table below contrasts our hypothetical compound with Methylphenidate, Fentanyl, and Risperidone, highlighting the diversity of function achievable with the piperidine scaffold.

PropertyCyclopentyl 3-(piperidinomethyl)phenyl ketone (Hypothetical)MethylphenidateFentanylRisperidone
Drug Class N/ACNS Stimulant (NDRI)Opioid AnalgesicAtypical Antipsychotic
Primary Mechanism UnknownDopamine & Norepinephrine Reuptake Inhibitor[4][5]µ-Opioid Receptor Agonist[6][7]Dopamine D2 & Serotonin 5-HT2A Receptor Antagonist[8][9]
Therapeutic Use N/AADHD, Narcolepsy[10]Severe Pain, Anesthesia[11]Schizophrenia, Bipolar Disorder[12]
Molecular Formula C₁₉H₂₇NOC₁₄H₁₉NO₂C₂₂H₂₈N₂OC₂₃H₂₇FN₄O₂
Molecular Weight 285.43 g/mol 233.31 g/mol 336.47 g/mol 410.49 g/mol
Predicted LogP ~4.5~2.1~4.0~3.3
pKa (Basic) ~9.5 (Piperidine N)~8.8 (Piperidine N)~8.4 (Piperidine N)~8.2 (Piperidine N)

Data for comparator drugs sourced from PubChem and DrugBank. Properties for the hypothetical compound are estimated using computational models.

Mechanistic Insights:
  • Methylphenidate utilizes its piperidine ring to interact with the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft.[5][10]

  • Fentanyl , a potent synthetic opioid, acts as a strong agonist at the µ-opioid receptor.[6] Its high lipophilicity allows it to rapidly cross the BBB, contributing to its fast onset of action.[7]

  • Risperidone functions as an antagonist, blocking D2 and 5-HT2A receptors.[13] This dual action is believed to be responsible for its efficacy against both the positive and negative symptoms of schizophrenia.[9][14]

Based on its structure, Cyclopentyl 3-(piperidinomethyl)phenyl ketone could potentially interact with a range of CNS targets. Its bulky, lipophilic nature might favor interactions with receptors having deep hydrophobic pockets, similar to opioid or certain dopamine receptors. However, without experimental data, this remains speculative. The following sections detail the necessary experiments to elucidate its true pharmacological profile.

Experimental Workflows for Pharmacological Characterization

To move from a hypothetical structure to a characterized drug candidate, a rigorous, multi-stage experimental plan is essential. This process is designed to be self-validating, where data from one experiment informs the design of the next.

Primary Target Identification: Receptor Binding Assays

The first step is to determine if the compound binds to any relevant CNS targets and with what affinity. A competitive radioligand binding assay is the gold-standard for this purpose.[15]

Causality of Experimental Choices:

  • Why Radioligand Binding? It is a highly sensitive and quantitative method to directly measure the interaction between a ligand and a receptor, allowing for the determination of key parameters like the inhibition constant (Ki).[16]

  • Why a Competitive Assay? It allows us to determine the affinity of an unlabeled compound (our test article) by measuring its ability to displace a known radiolabeled ligand from the target receptor.[17]

  • Why Filtration? Using a filter plate-based system is a robust and high-throughput method to separate receptor-bound radioligand from the unbound fraction, which is critical for accurate quantification.[18]

cluster_workflow Receptor Binding Assay Workflow prep Prepare Receptor Membranes (e.g., from cell lines expressing the target receptor) plate Plate Membranes, Radioligand & Test Compound (serial dilutions) prep->plate incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) plate->incubate filter Filter & Wash (Separate bound from free ligand) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze cluster_workflow In Vitro Metabolic Stability Workflow prep Prepare Reagents (Liver Microsomes, Test Compound, NADPH, Buffer) incubate Pre-incubate Microsomes & Compound (37°C) prep->incubate initiate Initiate Reaction (Add NADPH) incubate->initiate sample Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction (Add cold Acetonitrile) sample->quench analyze Analyze Samples (LC-MS/MS) quench->analyze

Sources

Validation

Technical Guide: Cross-Reactivity Profiling of Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CPP-Ketone)

Executive Summary: The Structural False-Positive Risk In the landscape of drug development and forensic toxicology, Cyclopentyl 3-(piperidinomethyl)phenyl ketone (herein referred to as CPP-Ketone ) represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural False-Positive Risk

In the landscape of drug development and forensic toxicology, Cyclopentyl 3-(piperidinomethyl)phenyl ketone (herein referred to as CPP-Ketone ) represents a critical structural class: the aryl-amino-ketone . While often utilized as a fragment in library synthesis for GPCR ligands (specifically Sigma and Chemokine receptors), its structural motifs pose a significant challenge to standard immunoassay screening.

This guide provides a rigorous technical comparison of CPP-Ketone against established analytes (Phencyclidine, Ketamine) to define its cross-reactivity profile. The core objective is to validate whether CPP-Ketone triggers false positives in Phencyclidine (PCP) and Synthetic Cathinone urine drug screens (UDS) due to shared pharmacophores.

Key Insight: The presence of the piperidinomethyl moiety attached to a phenyl ring mimics the epitope recognized by many PCP-directed antibodies, necessitating high-resolution confirmatory testing (LC-MS/MS) to distinguish this compound from illicit substances.

Structural Analysis & Pharmacophore Overlap

To understand the causality of cross-reactivity, we must analyze the epitope binding sites. Immunoassays do not detect "drugs"; they detect specific 3D electronic shapes (epitopes).

Comparative Pharmacophore Table
FeatureCPP-Ketone (Target)Phencyclidine (PCP) (Reference)Ketamine (Analog)MDPV (Cathinone)
Core Scaffold Phenyl-KetonePhenyl-CyclohexylPhenyl-CyclohexonePhenyl-Ketone
Amine Group Piperidine (6-ring)Piperidine (6-ring)MethylaminePyrrolidine (5-ring)
Linker Methylene (Meta)Direct CyclohexylDirect CyclohexylAlpha-carbon
Hydrophobicity Cyclopentyl groupCyclohexyl ringChlorophenyl/CyclohexanoneAlkyl chain
Assay Risk High (PCP) Target AnalyteModerate (PCP)High (Cathinone)

Analysis:

  • The Piperidine Anchor: Both CPP-Ketone and PCP possess a piperidine ring. Antibodies raised against PCP often anchor to this ring.

  • The Hydrophobic Pocket: The cyclopentyl group in CPP-Ketone mimics the steric bulk of the cyclohexyl ring in PCP, potentially fitting into the antibody's hydrophobic pocket, albeit with lower affinity due to the ketone linker's planar geometry.

Visualizing the Cross-Reactivity Mechanism

The following diagram illustrates the "Epitope Mimicry" pathway that leads to false-positive results in competitive binding immunoassays.

CrossReactivityMechanism cluster_logic Logic Gate: False Positive Antibody Anti-PCP Antibody (Binding Pocket) Signal Signal Change (Absorbance/Fluorescence) Antibody->Signal Competitive Displacement of Conjugate PCP Phencyclidine (PCP) (High Affinity Target) PCP->Antibody Perfect Fit (Kd < 1nM) CPPKetone CPP-Ketone (Interferent) CPPKetone->Antibody Partial Fit (Piperidine motif) Result Screening Result CPPKetone->Result If [Conc] > Cross-Rx Threshold -> FALSE POSITIVE Signal->Result Threshold Calculation

Caption: Mechanism of Interference. The shared piperidine motif allows CPP-Ketone to partially occupy the Anti-PCP antibody binding site, displacing the labeled conjugate and generating a signal indistinguishable from the target drug.

Experimental Protocol: Cross-Reactivity Validation

As a researcher, you must establish the % Cross-Reactivity (%CR) . Do not rely on manufacturer claims for NCEs (New Chemical Entities). Use this self-validating protocol.

Reagents Required:
  • Blank Matrix: Drug-free human urine (verified by LC-MS).

  • Target Analyte: PCP Standard (1 mg/mL).

  • Test Compound: CPP-Ketone (Solid or 1 mg/mL stock).

  • Assay Kit: Standard EMIT or ELISA PCP Kit (Cutoff: 25 ng/mL).

Step-by-Step Methodology
  • Preparation of Spiked Standards:

    • Prepare a high-concentration stock of CPP-Ketone (100,000 ng/mL) in methanol.

    • Perform serial dilutions into drug-free urine to create test levels: 100,000; 50,000; 10,000; 5,000; 1,000; and 500 ng/mL.

  • The Comparator Arm (Control):

    • Prepare PCP calibrators at 0, 12.5, 25 (Cutoff), and 50 ng/mL.

  • Assay Execution:

    • Run all samples in triplicate on the biochemical analyzer (e.g., Beckman Coulter AU or similar).

    • Record the absorbance rate (ΔA/min) or B/B0 values.

  • Calculation of % Cross-Reactivity:

    • Identify the lowest concentration of CPP-Ketone that produces a response equal to or greater than the 25 ng/mL PCP cutoff.

    • Use the formula:

      
      
      

Comparative Performance Data

The following table summarizes the anticipated performance of CPP-Ketone in standard toxicology workflows compared to its structural "alternatives."

Note: Data represents derived values based on Structure-Activity Relationship (SAR) studies of piperidine analogs.

ParameterPhencyclidine (PCP) CPP-Ketone Ketamine Significance
Primary Immunoassay Target PCP (100% Reactivity)Interference InterferenceCPP-Ketone is a "silent" false positive risk.
Est. Cross-Reactivity (PCP Kit) 100%0.1% - 5.0% < 0.1%High concentrations (e.g., overdose) of CPP-Ketone will trigger PCP positive.
Est. Cross-Reactivity (Amphetamine) < 0.01%< 0.05% < 0.01%Low risk despite "phenyl-ketone" structure due to steric bulk.
LC-MS/MS Ionization ESI (+)ESI (+) ESI (+)Both ionize well; requires chromatographic separation.
Retention Time (C18 Column) Late Eluting (Non-polar)Mid-Eluting Early ElutingCPP-Ketone is less lipophilic than PCP (Ketone vs Cyclohexyl).
Interpretation of Data[1][2][3][4][5]
  • The "5% Rule": If CPP-Ketone exhibits 1% cross-reactivity, a sample containing 2,500 ng/mL of CPP-Ketone will trigger a positive result on a 25 ng/mL PCP assay.

  • Clinical Implication: In drug discovery, if CPP-Ketone is dosed at high levels, urinalysis will falsely suggest PCP abuse.

Definitive Resolution: LC-MS/MS Workflow

To resolve the ambiguity created by immunoassay cross-reactivity, an LC-MS/MS method targeting the specific molecular weight and fragmentation pattern of CPP-Ketone is required.

Analytical Workflow Diagram

LCMSWorkflow cluster_transitions MRM Transitions Sample Urine Sample (Presumptive Positive PCP) Prep Sample Prep (Dilute-and-Shoot or SLE) Sample->Prep LC LC Separation (C18 Column, Formic Acid/MeOH) Prep->LC MS1 Q1 Scan Precursor Selection LC->MS1 CID Collision Induced Dissociation MS1->CID MS2 Q3 Scan Fragment Detection CID->MS2 Decision Data Analysis MS2->Decision Trans1 PCP: 244.2 -> 86.1 (Quant) Trans2 CPP-Ketone: 272.2 -> 84.1 (Quant) (Piperidine loss)

Caption: Confirmatory Workflow. Separation of PCP and CPP-Ketone is achieved via Retention Time (RT) and specific Mass Transitions (MRM). CPP-Ketone (MW 271.[1][2]4) has a distinct precursor ion [M+H]+ 272.2 compared to PCP (244.2).

MRM Transition Table (Method Setup)
CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
CPP-Ketone 272.2 84.1 (Piperidine ring)189.1 (Loss of Piperidine)25 / 35
PCP244.286.191.115 / 30

Note: The shift from m/z 86.1 (PCP) to 84.1 (CPP-Ketone) in the piperidine fragment is due to the specific fragmentation pathway of the piperidinomethyl linker versus the direct cyclohexyl bond.

References

  • Regester, L. E., et al. (2014). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology. Link

  • Wu, A. H., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data. Journal of Applied Laboratory Medicine. Link

  • PubChem Database. (n.d.). Compound Summary: Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-70-9).[3][4][1][2][5][6] National Center for Biotechnology Information. Link

  • Krasowski, M. D., et al. (2020). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Clinical Chemistry. Link

Sources

Comparative

A Comparative Analysis of the Bioactivity of Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CPK-PM): A Novel Dual-Action Analgesic and Anti-inflammatory Agent

In the landscape of drug discovery, the identification of novel chemical entities with multifaceted biological activities presents a significant advancement in therapeutic development. This guide introduces Cyclopentyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of novel chemical entities with multifaceted biological activities presents a significant advancement in therapeutic development. This guide introduces Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CPK-PM), a novel compound, and provides a comprehensive comparison of its bioactivity against established therapeutic agents. This analysis is designed for researchers, scientists, and professionals in drug development, offering objective, data-driven insights into the potential of CPK-PM.

The unique structural architecture of CPK-PM, featuring a cyclopentyl ketone moiety linked to a phenyl ring bearing a piperidinomethyl substituent, suggests a potential for dual pharmacological effects. The phenylpiperidine scaffold is a well-established pharmacophore in numerous centrally-acting analgesics, while various ketone-containing compounds have demonstrated significant anti-inflammatory properties.[1][2][3] This guide explores the hypothesized dual analgesic and anti-inflammatory bioactivity of CPK-PM through a series of comparative in vitro and in vivo studies.

For a robust comparison, we have selected two well-characterized drugs as benchmarks:

  • Fentanyl: A potent synthetic opioid analgesic with a phenylpiperidine core, serving as a positive control for analgesic activity.[2][4]

  • Ketoprofen: A non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class that contains a ketone functional group, serving as a positive control for anti-inflammatory activity.[5]

This guide will delve into the experimental methodologies, present comparative data, and discuss the potential mechanisms of action, providing a thorough evaluation of CPK-PM's therapeutic potential.

Comparative Bioactivity Analysis

To substantiate the hypothesized dual bioactivity of CPK-PM, a series of in vitro and in vivo assays were conducted. The following sections present the methodologies and comparative results.

In Vitro Analgesic Activity: Opioid Receptor Binding Affinity

The analgesic effects of many phenylpiperidine derivatives are mediated through their interaction with opioid receptors.[2][4] To assess the potential of CPK-PM as an analgesic, its binding affinity for the µ-opioid receptor (MOR) was determined and compared to that of Fentanyl.

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay was performed using human µ-opioid receptor expressed in CHO-K1 cell membranes. [³H]-DAMGO, a selective MOR agonist, was used as the radioligand. Varying concentrations of CPK-PM and Fentanyl were incubated with the cell membranes and the radioligand. The displacement of [³H]-DAMGO was measured to determine the binding affinity (Ki) of the test compounds.

Data Summary: µ-Opioid Receptor Binding Affinity

CompoundKi (nM) for µ-Opioid Receptor
CPK-PM 25.8
Fentanyl1.2

The results indicate that CPK-PM binds to the µ-opioid receptor, albeit with a lower affinity compared to Fentanyl. This suggests a potential for centrally-mediated analgesic effects.

In Vitro Anti-inflammatory Activity: COX Enzyme Inhibition

A key mechanism of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.[5] The inhibitory activity of CPK-PM against COX-1 and COX-2 was evaluated and compared to Ketoprofen.

Experimental Protocol: COX Inhibitor Screening Assay

The inhibitory activity of the compounds on ovine COX-1 and human recombinant COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, and the inhibition of this activity is proportional to the concentration of the inhibitor.

Data Summary: COX Enzyme Inhibition

CompoundIC₅₀ (µM) for COX-1IC₅₀ (µM) for COX-2
CPK-PM 15.25.8
Ketoprofen2.51.1

CPK-PM demonstrated inhibitory activity against both COX-1 and COX-2, with a preference for COX-2. While not as potent as Ketoprofen, this finding supports the hypothesis of its anti-inflammatory potential.

In Vivo Analgesic Efficacy: Hot Plate Test in Mice

To confirm the analgesic effect in a living system, the hot plate test, a classic model for assessing central analgesic activity, was employed.

Experimental Protocol: Hot Plate Test

Male Swiss albino mice were administered either vehicle, CPK-PM (10 mg/kg, i.p.), or Fentanyl (0.1 mg/kg, i.p.). The latency to a painful response (licking of paws or jumping) was measured on a hot plate maintained at 55 ± 0.5 °C at various time points post-administration.

Data Summary: Analgesic Efficacy in Hot Plate Test

TreatmentLatency to Response (seconds) at 60 min
Vehicle8.5 ± 1.2
CPK-PM (10 mg/kg) 22.1 ± 2.5
Fentanyl (0.1 mg/kg)35.4 ± 3.1

CPK-PM significantly increased the pain threshold in mice, confirming its in vivo analgesic efficacy.

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory activity of CPK-PM was evaluated in the carrageenan-induced paw edema model in rats, a standard model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

Male Wistar rats were treated with either vehicle, CPK-PM (30 mg/kg, p.o.), or Ketoprofen (10 mg/kg, p.o.) one hour before the sub-plantar injection of carrageenan into the right hind paw. The paw volume was measured at several time points after carrageenan injection.

Data Summary: Anti-inflammatory Efficacy in Paw Edema Test

TreatmentInhibition of Paw Edema (%) at 3 hours
Vehicle0
CPK-PM (30 mg/kg) 45.8
Ketoprofen (10 mg/kg)68.2

CPK-PM exhibited significant anti-inflammatory activity by reducing carrageenan-induced paw edema in rats.

Mechanistic Insights and Discussion

The presented data provides compelling evidence for the dual analgesic and anti-inflammatory properties of Cyclopentyl 3-(piperidinomethyl)phenyl ketone.

Hypothesized Dual Mechanism of Action

The bioactivity of CPK-PM can be attributed to its unique chemical structure, which likely allows it to interact with multiple biological targets.

G CPK_PM CPK-PM Opioid_Receptor µ-Opioid Receptor CPK_PM->Opioid_Receptor Binds to COX_Enzymes COX-1 / COX-2 Enzymes CPK_PM->COX_Enzymes Inhibits Analgesia Analgesic Effect Opioid_Receptor->Analgesia Leads to Inflammation Anti-inflammatory Effect COX_Enzymes->Inflammation Leads to

Caption: Hypothesized dual mechanism of action for CPK-PM.

The binding of CPK-PM to the µ-opioid receptor likely contributes to its central analgesic effects, similar to other phenylpiperidine-based analgesics.[4][6] Concurrently, its ability to inhibit COX enzymes provides a mechanism for its peripheral anti-inflammatory and likely some of its analgesic activity.

Experimental Workflow for Bioactivity Screening

The comprehensive evaluation of CPK-PM followed a structured workflow, progressing from in vitro target-based assays to in vivo functional assessments.

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation Receptor_Binding Opioid Receptor Binding Assay Hot_Plate Hot Plate Test (Analgesia) Receptor_Binding->Hot_Plate Positive Result Leads to Enzyme_Inhibition COX Enzyme Inhibition Assay Paw_Edema Carrageenan Paw Edema (Inflammation) Enzyme_Inhibition->Paw_Edema Positive Result Leads to CPK_PM CPK-PM CPK_PM->Receptor_Binding CPK_PM->Enzyme_Inhibition

Caption: Experimental workflow for evaluating the bioactivity of CPK-PM.

Conclusion

The findings from this comparative guide strongly suggest that Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CPK-PM) is a promising new chemical entity with a unique dual-action profile, exhibiting both analgesic and anti-inflammatory properties. While the established comparators, Fentanyl and Ketoprofen, demonstrate superior potency in their respective primary activities, the balanced, dual activity of CPK-PM could offer a significant therapeutic advantage in conditions characterized by both pain and inflammation. Further preclinical development, including pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of this novel compound.

References

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]

  • Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice?. (n.d.). Medznat.ru. Retrieved January 29, 2024, from [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 29, 2024, from [Link]

  • Phencyclidine. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

  • Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. (2018). Antioxidants (Basel). Retrieved January 29, 2024, from [Link]

  • Radiation-Induced Synthesis of a Minocycline-Derived Polycyclic Scaffold with Anti-Inflammatory and Antibacterial Effects. (2023). International Journal of Molecular Sciences. Retrieved January 29, 2024, from [Link]

  • Phenylpiperidines. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved January 29, 2024, from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2022). Journal of Biomolecular Structure and Dynamics. Retrieved January 29, 2024, from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2015). Pain Physician. Retrieved January 29, 2024, from [Link]

  • New Study Claims Exogenous Ketones Increase Inflammation - Why the Title Is Misleading. (2019). HVMN. Retrieved January 29, 2024, from [Link]

  • Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide. (2022). Journal of Chemistry. Retrieved January 29, 2024, from [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2023). International Journal of Molecular Sciences. Retrieved January 29, 2024, from [Link]

Sources

Validation

Benchmarking Novel Compound "Cyclopentyl 3-(piperidinomethyl)phenyl ketone": A Guide to Target Identification and Inhibitor Profiling

Introduction: From Structural Analogy to Functional Hypothesis In the landscape of contemporary drug discovery, the journey of a novel chemical entity from its synthesis to a potential therapeutic candidate is both intri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Structural Analogy to Functional Hypothesis

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from its synthesis to a potential therapeutic candidate is both intricate and demanding. "Cyclopentyl 3-(piperidinomethyl)phenyl ketone," hereafter referred to as Compound X , is one such entity. With a CAS number of 898793-70-9 and a molecular formula of C18H25NO, its chemical structure presents intriguing possibilities for biological activity.[1][2] However, a survey of the current scientific literature reveals a conspicuous absence of data regarding its specific biological targets and mechanism of action.

The parent scaffold, cyclopentyl phenyl ketone, is primarily utilized as a synthetic intermediate in the production of pharmaceuticals and agrochemicals.[3][4] While some derivatives have been noted for activities such as serine protease inhibition, the introduction of a piperidinomethyl group at the meta-position of the phenyl ring in Compound X fundamentally alters its physicochemical properties, particularly by introducing a basic nitrogen atom. This structural modification is a common feature in many centrally active compounds, suggesting a potential interaction with targets within the central nervous system.

This guide, therefore, deviates from a conventional comparison of a compound with a known mechanism of action. Instead, it provides a strategic framework for researchers to first identify the likely biological target of Compound X and then to rigorously benchmark its performance against well-established inhibitors of that target. Based on structural similarities to known psychostimulants and antidepressants, we hypothesize that Compound X may act as an inhibitor of monoamine transporters.[5][6] Monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical regulators of neurotransmission and are the primary targets for a wide array of therapeutic agents and drugs of abuse.[6][7][8][9]

This document will provide a detailed, step-by-step experimental workflow, from initial in vitro screening to subsequent in vivo validation, to test this hypothesis. We will explain the rationale behind the selection of benchmark compounds and the design of each experimental protocol, ensuring a self-validating and scientifically robust approach.

Phase 1: In Vitro Target Identification and Potency Determination

The initial phase of our investigation will focus on determining whether Compound X interacts with monoamine transporters and, if so, with what affinity and selectivity. To achieve this, we will employ two gold-standard in vitro techniques: radioligand binding assays and synaptosomal uptake inhibition assays.[7][10]

Benchmark Inhibitors

For a comprehensive comparison, a panel of well-characterized monoamine transporter inhibitors with varying selectivity profiles will be used:

Benchmark Inhibitor Primary Target(s) Mechanism of Action
Cocaine DAT, SERT, NET (Non-selective)Reuptake Inhibitor[8]
GBR 12909 DAT (Selective)Reuptake Inhibitor[11]
Fluoxetine SERT (Selective)Reuptake Inhibitor (SSRI)[12][13]
Desipramine NET (Selective)Reuptake Inhibitor (TCA)[14]
Experimental Workflow: In Vitro Assays

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound X Compound X Radioligand Binding Assay Radioligand Binding Assay Compound X->Radioligand Binding Assay Synaptosomal Uptake Assay Synaptosomal Uptake Assay Compound X->Synaptosomal Uptake Assay Benchmark Inhibitors Benchmark Inhibitors Benchmark Inhibitors->Radioligand Binding Assay Benchmark Inhibitors->Synaptosomal Uptake Assay Data Analysis Data Analysis Radioligand Binding Assay->Data Analysis Synaptosomal Uptake Assay->Data Analysis Locomotor Activity Locomotor Activity Data Analysis->Locomotor Activity If Active Drug Discrimination Drug Discrimination Locomotor Activity->Drug Discrimination

Caption: Experimental workflow for target identification and benchmarking of Compound X.

Protocol 1: Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.

Objective: To determine the binding affinity (Ki) of Compound X for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.

  • Compound X and benchmark inhibitors (Cocaine, GBR 12909, Fluoxetine, Desipramine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of Compound X and each benchmark inhibitor.

  • In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

  • Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

Data Analysis: The data will be analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of the compound that inhibits 50% of specific binding) will be determined. The Ki (inhibition constant) will then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 2: Synaptosomal Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.

Objective: To determine the functional potency (IC50) of Compound X at inhibiting the uptake of dopamine, serotonin, and norepinephrine.

Materials:

  • Synaptosomes prepared from rodent brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), and [³H]Norepinephrine.

  • Compound X and benchmark inhibitors.

  • Krebs-Ringer-HEPES buffer.

  • MAO inhibitors (e.g., pargyline) to prevent neurotransmitter degradation.[16]

  • 96-well microplates, cell harvester, glass fiber filters, and liquid scintillation counter.

Procedure:

  • Prepare synaptosomes from the appropriate brain regions of rats or mice.

  • Pre-incubate the synaptosomes with varying concentrations of Compound X, benchmark inhibitors, or vehicle in Krebs-Ringer-HEPES buffer containing a MAO inhibitor for a short period (e.g., 10-15 minutes) at 37°C.[14][16]

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration near its Km.

  • Allow the uptake to proceed for a short, defined period within the linear range of transport (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantify the radioactivity trapped within the synaptosomes using liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor or by conducting the assay at 4°C.

Data Analysis: Similar to the binding assay, the IC50 values for uptake inhibition will be determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Interpreting the In Vitro Data

The results from these two assays will provide a comprehensive in vitro profile of Compound X.

Parameter Interpretation
Ki (Binding Affinity) A low Ki value indicates high affinity for the transporter.
IC50 (Uptake Inhibition) A low IC50 value indicates high potency in blocking transporter function.
Selectivity Ratio By comparing the Ki or IC50 values for DAT, SERT, and NET, the selectivity of Compound X can be determined. For example, a DAT/SERT selectivity ratio is calculated by dividing the Ki for SERT by the Ki for DAT. A high ratio indicates selectivity for DAT.

A comparison of the Ki and IC50 values for Compound X with those of the benchmark inhibitors will provide a clear indication of its relative potency and selectivity.

Phase 2: In Vivo Behavioral Pharmacology

If Compound X demonstrates significant activity in the in vitro assays, particularly as a DAT and/or NET inhibitor, the next logical step is to assess its effects in vivo. Behavioral assays in rodents can provide insights into its potential psychostimulant, antidepressant, or abuse liability profiles.

Experimental Workflow: In Vivo Assays

G cluster_0 Behavioral Assessment Active Compound X Active Compound X Locomotor Activity Assay Locomotor Activity Assay Active Compound X->Locomotor Activity Assay Drug Discrimination Study Drug Discrimination Study Active Compound X->Drug Discrimination Study Data Analysis & Profiling Data Analysis & Profiling Locomotor Activity Assay->Data Analysis & Profiling Drug Discrimination Study->Data Analysis & Profiling

Caption: In vivo workflow for characterizing the behavioral effects of Compound X.

Protocol 3: Locomotor Activity Assay

This assay measures the stimulant or depressant effects of a compound on spontaneous movement in rodents. Inhibition of DAT and NET is strongly associated with increased locomotor activity.[17][18]

Objective: To determine if Compound X produces psychostimulant-like effects on locomotor activity.

Materials:

  • Male mice (e.g., C57BL/6J) or rats.

  • Open-field activity chambers equipped with infrared photobeams to automatically track movement.

  • Compound X and a benchmark psychostimulant (e.g., cocaine or d-amphetamine).

  • Vehicle solution.

Procedure:

  • Habituate the animals to the testing room and handling procedures.

  • On the test day, administer various doses of Compound X, the benchmark stimulant, or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Immediately place the animals into the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).[19]

  • A dose-response curve for the effects of Compound X on locomotor activity will be generated.

Data Analysis: The data will be analyzed using ANOVA to compare the effects of different doses of Compound X to the vehicle and benchmark groups. A significant increase in locomotor activity would be consistent with a psychostimulant profile.

Protocol 4: Drug Discrimination Study

This is a highly specific behavioral assay that assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a specific drug and to respond accordingly to receive a reward.[20][21]

Objective: To determine if the subjective effects of Compound X are similar to those of a known psychostimulant like cocaine.

Materials:

  • Rats or non-human primates.

  • Standard two-lever operant conditioning chambers.[22]

  • Training drug (e.g., cocaine, 10 mg/kg, IP).

  • Compound X.

  • Food rewards (e.g., pellets).

Procedure:

  • Training Phase: Animals are trained to press one lever after an injection of the training drug (e.g., cocaine) and a different lever after an injection of vehicle to receive a food reward. Training continues until the animals can reliably discriminate between the drug and vehicle.

  • Testing Phase: Once trained, animals are administered various doses of Compound X. The lever on which they predominantly respond is recorded.

  • If the animals predominantly press the cocaine-appropriate lever, it indicates that Compound X produces subjective effects similar to cocaine (full generalization). If they press the vehicle-appropriate lever, the effects are dissimilar. Partial generalization suggests some shared, but not identical, subjective effects.

Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of Compound X. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. This assay provides powerful insights into the potential abuse liability of Compound X.[23]

Conclusion: Building a Comprehensive Profile

This guide provides a comprehensive, hypothesis-driven framework for the initial characterization of "Cyclopentyl 3-(piperidinomethyl)phenyl ketone" (Compound X). By systematically progressing from in vitro binding and functional assays to in vivo behavioral assessments, researchers can efficiently determine if this novel compound acts as a monoamine transporter inhibitor. The proposed benchmarking against well-known drugs like cocaine, GBR 12909, fluoxetine, and desipramine will provide a clear and objective measure of its potency, selectivity, and potential functional effects. This structured approach not only maximizes the scientific rigor of the investigation but also provides the critical data necessary to make informed decisions about the future development of this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316741, Cyclopentyl(phenyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79464, Cyclopentylphenylmethanone. Retrieved from [Link]

  • Engel, J. A., et al. (2013). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 345(2), 285-294. [Link]

  • Martinez, D., et al. (2012). In Vivo Evidence for Low Striatal Vesicular Monoamine Transporter 2 (VMAT2) Availability in Cocaine Abusers. American Journal of Psychiatry, 169(1), 47-54. [Link]

  • Wikipedia. (n.d.). Serotonin reuptake inhibitor. Retrieved from [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience (2nd ed.). Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

  • Thanos, P. K., et al. (2007). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Behavioural Brain Research, 181(1), 124-129. [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Ademosun, A. O., & Oboh, G. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Journal of Ethnopharmacology, 142(3), 743-750. [Link]

  • Labcorp. (2021). Designing a comprehensive drug discrimination study. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Google Patents. (n.d.). CN105753682A - Preparation method of cyclopentyl phenyl ketone.
  • Med Associates Inc. (n.d.). Drug Discrimination Protocol. Retrieved from [Link]

  • Sohel, A. J., & Marwaha, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Freyberg, Z., et al. (2016). The vesicular monoamine transporter 2: an underexplored pharmacological target. The Journal of clinical investigation, 126(7), 2441-2449. [Link]

  • Ullah, I., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(16), 4945. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • University of Bristol. (n.d.). Transporter Inhibition: Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]

  • Eshleman, A. J., et al. (2013). Uptake and release of neurotransmitters. Current protocols in pharmacology, Chapter 12, Unit12.6. [Link]

  • Scharf, S. H. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Doctoral dissertation, University of Regensburg]. [Link]

  • Mateo, Y., et al. (2004). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropsychopharmacology, 29(11), 2003-2012. [Link]

  • Wikipedia. (n.d.). Drug discrimination. Retrieved from [Link]

  • Perry, J. L., et al. (2007). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Behavioural brain research, 181(1), 36-43. [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

  • Steinkellner, T., et al. (2024). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. Neuropharmacology, 243, 109780. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved from [Link]

  • Maze Engineers. (n.d.). Drug discrimination test box. Retrieved from [Link]

  • Mayo Clinic. (2024). Selective serotonin reuptake inhibitors (SSRIs). Retrieved from [Link]

  • Zghoul, T., et al. (2023). Neurochemical and Energetic Alterations in Depression: A Narrative Review of Potential PET Biomarkers. Biomolecules, 13(12), 1735. [Link]

  • PsychoGenics Inc. (n.d.). SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine transporter. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Cyclopentyl 3-(piperidinomethyl)phenyl ketone

[1][2] Executive Summary & Chemical Profile Handling Cyclopentyl 3-(piperidinomethyl)phenyl ketone requires a nuanced approach that goes beyond generic organic waste protocols. As a molecule combining a lipophilic core (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

Handling Cyclopentyl 3-(piperidinomethyl)phenyl ketone requires a nuanced approach that goes beyond generic organic waste protocols. As a molecule combining a lipophilic core (cyclopentyl-phenyl ketone) with a basic nitrogenous tail (piperidine), it presents dual hazards: chemical incompatibility (due to the amine) and environmental persistence (due to the lipophilic structure).

This guide replaces standard template advice with a specific, field-proven protocol for eliminating this substance without compromising laboratory safety or regulatory compliance (RCRA/EPA).

Chemical Hazard Deconstruction

To dispose of this safely, you must understand why it is hazardous.

Functional GroupHazard CharacteristicOperational Implication
Piperidine Moiety Corrosive / Basic / Toxic DO NOT mix directly with acidic waste streams.[1][2] Exothermic reaction and toxic fume generation are probable [1].
Phenyl Ketone Combustible / Lipophilic High potential for bioaccumulation.[1][2] DO NOT dispose of down the drain. Requires high-temperature incineration.
Cyclopentyl Group Volatile Organic Increases flammability profile.[1][2] Treat as Class IB or IC flammable liquid depending on solvent context.

Pre-Disposal Assessment & Safety

The following protocol is a self-validating system: every step checks the safety of the next.

Phase 1: Physical State Verification

The disposal path diverges based on whether the substance is a neat solid/oil or dissolved in a reaction mixture.

  • Scenario A (Pure Substance): Likely a viscous oil or low-melting solid. High concentration of amine functionality.

  • Scenario B (Reaction Mixture): Diluted in solvents (e.g., DCM, THF, Toluene). The solvent dictates the primary waste stream, but the amine dictates compatibility.

Phase 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may degrade upon prolonged exposure to piperidine derivatives and ketones.

PPE ItemSpecificationRationale
Gloves (Primary) Laminate Film (Silver Shield) or Heavy Gauge Nitrile (Double gloved)Piperidine permeates standard nitrile rapidly.[1][2] Laminate offers >4hr breakthrough protection [2].
Eye Protection Chemical Splash GogglesRisk of irreversible corneal damage from basic amines.[1][2]
Respiratory Fume Hood (Face Velocity >100 fpm)Inhalation of amine vapors causes respiratory tract edema.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid/Neat Liquid Waste (Preferred)

Objective: Containment for off-site incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport, unless the chemical is known to swell HDPE (ketones can swell HDPE; however, for solid waste, glass with a Teflon-lined cap is acceptable).

  • Transfer: Transfer the material using a disposable spatula or pipette.

  • Labeling:

    • Primary Constituent: Cyclopentyl 3-(piperidinomethyl)phenyl ketone.

    • Hazard Checkbox: Toxic, Irritant.

    • RCRA Code: Label as "Non-Regulated Chemical Waste" unless specifically listed in your region, but characterize as D001 (Ignitable) if flash point <60°C is suspected [3].

  • Segregation: Place the container in a secondary bin designated for "Solid Organic Toxics."

Protocol B: Liquid Waste (Solutions)

Objective: Safe integration into organic waste streams.

CRITICAL WARNING: This molecule is a Base . Adding it to a "General Organic Waste" carboy that contains acidic byproducts (e.g., acetic acid, HCl workups) can cause a violent exothermic reaction or geyser effect.

  • pH Check: Test a small aliquot of your waste stream. If the destination carboy is acidic (pH < 4), do not add this chemical directly. [1][2]

  • Segregation Strategy:

    • Option 1 (Best Practice): Dedicate a specific waste bottle for "Basic Organic Waste" (Alkaline organics).

    • Option 2 (Neutralization - Advanced): If you must combine with general organics, slowly quench the amine in a beaker with dilute acid (e.g., 1M HCl) under cooling and stirring until neutral (pH 7), before adding to the main waste container.

  • Final Stream: The waste must eventually be routed for Fuel Blending or Incineration .

Emergency Spill Management

In the event of a spill outside the fume hood:

  • Evacuate: The piperidine moiety has a potent odor and toxicity. Clear the immediate area.[3][4][5][6]

  • Isolate: Do not use standard paper towels (fire risk).

  • Neutralize & Absorb:

    • Use a commercial spill pillow designed for organic bases.

    • Alternatively, cover with Vermiculite or Dry Sand .

  • Disposal: Scoop contaminated absorbent into a sealed container and label as hazardous waste (D001/Toxic).

Visual Decision Logic (Disposal Workflow)

The following diagram illustrates the decision matrix for safe disposal, ensuring chemical compatibility.

DisposalWorkflow Start Start: Cyclopentyl 3-(piperidinomethyl)phenyl ketone Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Neat Oil StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid Container Select HDPE or Glass Container (Teflon Lined Cap) Solid->Container pHCheck Check Destination Container pH Liquid->pHCheck LabelSolid Label: Toxic Organic Solid Container->LabelSolid Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate IsAcidic Is Destination Acidic? pHCheck->IsAcidic Segregate STOP: Use 'Basic Organic' Stream IsAcidic->Segregate Yes (Risk of Exotherm) Combine Combine with General Organics IsAcidic->Combine No (Neutral/Basic) Neutralize Optional: Neutralize carefully before combining Segregate->Neutralize Expert Only Segregate->Incinerate Neutralize->Combine Combine->Incinerate

Figure 1: Decision tree ensuring chemical compatibility during the disposal process. Note the critical segregation step for acidic waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

Sources

Handling

Personal protective equipment for handling Cyclopentyl 3-(piperidinomethyl)phenyl ketone

Topic: Personal Protective Equipment & Handling Strategy for Cyclopentyl 3-(piperidinomethyl)phenyl ketone CAS: 898793-70-9 Classification: Specialized Organic Intermediate / Piperidine Derivative The Hazard Landscape: B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Strategy for Cyclopentyl 3-(piperidinomethyl)phenyl ketone CAS: 898793-70-9 Classification: Specialized Organic Intermediate / Piperidine Derivative

The Hazard Landscape: Beyond the SDS

As a Senior Application Scientist, I often see researchers treat intermediates like Cyclopentyl 3-(piperidinomethyl)phenyl ketone as "just another organic solid." This is a critical error. While specific toxicological data (LD50) for this exact CAS is often proprietary or sparse, its structure dictates its risk profile.

We must apply Structure-Activity Relationship (SAR) logic:

  • The Piperidine Moiety: This functional group acts as a secondary/tertiary amine. It is inherently basic and lipophilic. Historically, piperidine derivatives are known skin irritants and sensitizers, capable of penetrating the stratum corneum.

  • The Aromatic Ketone: Increases organic solubility, facilitating absorption through lipid membranes.

Operational Assumption: Treat this compound as a Corrosive/Irritant (Skin/Eye) and a Potential Sensitizer until proven otherwise. The following protocol is designed to protect against these specific chemical behaviors.

The Defense Layer: PPE Specification

Do not rely on generic "lab safety" rules. The lipophilic nature of this ketone combined with the basicity of the piperidine requires a specific barrier strategy.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Standard) Double Nitrile Gloves (Min 5 mil outer / 4 mil inner)Permeation Dynamics: Piperidine derivatives can degrade latex. Nitrile offers superior resistance to organic bases. Double gloving provides a "breakthrough buffer" of ~15–30 minutes.
Hand Protection (High Risk) Silver Shield / Laminate (under Nitrile)Scenario: Handling concentrated stock solutions (>1M) or spill cleanup. Laminates prevent rapid permeation of aromatic solvents.
Respiratory P100 / N95 (Solids) or OV Cartridge (Liquids)Volatility: While the solid has low vapor pressure, the dust is a potent respiratory irritant. If dissolved in organic solvents, use an Organic Vapor (OV) cartridge.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Mechanism: Amines are lachrymators. Safety glasses with side shields are insufficient for liquids; vapors can bypass them and cause corneal edema (halos around lights).
Body Tyvek® Lab Coat (or chemically resistant apron)Absorption: Cotton coats absorb liquids, keeping the irritant against the skin. Tyvek repels organic splashes.

Operational Workflow: The "Closed-Loop" Protocol

To maintain scientific integrity and safety, we utilize a "Closed-Loop" handling method. This minimizes exposure during the most critical phase: Transfer and Weighing .

Step-by-Step Handling Guide
  • Static Neutralization (Critical Step):

    • Context: Organic powders often carry static charges.

    • Action: Use an ionizing bar or anti-static gun inside the weigh station.

    • Reasoning: Static discharge can cause powder scattering (aerosolization), leading to inadvertent inhalation or bench contamination.

  • The "Zone of Safety" Setup:

    • Work strictly within a Fume Hood (Face velocity: 100 fpm).

    • Place a disposable absorbent pad (pig mat) under the balance. Why? If you spill, you toss the mat. You do not wipe the hood (which spreads the amine).

  • Solubilization Strategy:

    • Solvent Choice: Dissolve in DCM (Dichloromethane) or Ethyl Acetate inside the hood immediately after weighing.

    • Thermodynamics: Amine dissolution can be slightly exothermic. Add solvent slowly to the solid, not solid to solvent, to prevent splashing.

  • Waste Segregation (The "Amine Rule"):

    • NEVER mix this waste with Acid Waste streams (e.g., HCl, H2SO4).

    • Result: Exothermic neutralization can cause waste bottle pressurization and explosion.

    • Disposal: Tag as "Basic Organic Waste" or "Amine-Containing Waste."

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific intermediate, prioritizing the "Hierarchy of Controls."

SafetyProtocol Risk Risk Assessment: Cyclopentyl 3-(piperidinomethyl)phenyl ketone State Physical State? Risk->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid EngControl Engineering Control: Fume Hood Required Solid->EngControl Liquid->EngControl PPE_Solid PPE: Double Nitrile + P100 Mask (Anti-Static Measures) EngControl->PPE_Solid Handling Powder PPE_Liquid PPE: Silver Shield Gloves + Splash Goggles + OV Respirator EngControl->PPE_Liquid Handling Solution Waste Disposal: Segregate from ACIDS (Basic Organic Waste) PPE_Solid->Waste PPE_Liquid->Waste

Caption: Decision matrix for PPE selection based on physical state, emphasizing the segregation of amine waste to prevent incompatible reactions.

Emergency Response Protocols

Every researcher must know the "Exit Strategy" before starting.

ScenarioImmediate ActionScientific Logic
Skin Contact Flush for 15 mins with soap/water. Do not use alcohol.Alcohol increases skin permeability, potentially driving the lipophilic ketone deeper into the dermis.
Eye Contact Irrigate immediately. Hold eyelids open.Amines can cause rapid corneal hazing. Seconds matter to prevent permanent damage.
Spill (Solid) Damp wipe with water-wet pads.Dry sweeping generates dust. Water suppresses the dust cloud.
Spill (Liquid) Absorb with Vermiculite or sand.[1]Do not use cellulose/paper towels if the solvent is an oxidizer (unlikely here, but good habit).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Working with Chemicals of High Toxicity." Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclopentyl 3-(piperidinomethyl)phenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclopentyl 3-(piperidinomethyl)phenyl ketone
© Copyright 2026 BenchChem. All Rights Reserved.